5-Tetradecene, (Z)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
41446-62-2 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(Z)-tetradec-5-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9- |
InChI Key |
SNIFAVVHRQZYGO-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCCC=CCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-5-Tetradecene: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (Z)-5-Tetradecene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Identification
(Z)-5-Tetradecene, also known as cis-5-Tetradecene, is an unsaturated hydrocarbon with a single double bond.[1][2] Its chemical structure consists of a 14-carbon chain with the double bond located between the fifth and sixth carbon atoms. The "(Z)" designation, derived from the German zusammen (together), indicates that the higher-priority substituents on each carbon of the double bond are on the same side, resulting in a cis configuration.[3][4]
The IUPAC name for this compound is (Z)-tetradec-5-ene.[5] It is a member of the alkene family, which is characterized by the presence of one or more carbon-carbon double bonds.[6]
Key Structural Identifiers:
Physicochemical Properties
The following table summarizes the key quantitative properties of (Z)-5-Tetradecene.
| Property | Value | Source |
| Molecular Weight | 196.37 g/mol | [5] |
| Exact Mass | 196.219100893 Da | [5] |
| Appearance | Not specified (typically a liquid) | |
| Boiling Point | Estimated around 250 °C | |
| Density | Approximately 0.8 g/cm³ at 20 °C | |
| Solubility in Water | 0.0139 mg/L @ 25 °C (estimated) |
Experimental Protocols
Synthesis via Wittig Reaction
A common and effective method for synthesizing (Z)-alkenes like (Z)-5-Tetradecene is the Wittig reaction.[3][7][8] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[3][4][8] For non-stabilized ylides, the reaction typically yields the (Z)-isomer with high selectivity.[4][7]
Detailed Methodology:
-
Preparation of the Phosphonium Salt: An appropriate alkyl halide is reacted with triphenylphosphine in an Sₙ2 reaction to form a phosphonium salt.[3][8] For the synthesis of (Z)-5-Tetradecene, this would involve reacting a 1-halopentane with triphenylphosphine.
-
Formation of the Ylide (Wittig Reagent): The phosphonium salt is deprotonated using a strong base, such as n-butyllithium, to form the phosphorus ylide.[3][8]
-
Reaction with Aldehyde: The ylide is then reacted with a suitable aldehyde. To synthesize (Z)-5-Tetradecene, the ylide derived from the 1-halopentane would be reacted with nonanal (C₉H₁₈O).
-
Formation of the Alkene: The reaction proceeds through a betaine intermediate to form a four-membered oxaphosphetane ring, which then decomposes to yield the desired (Z)-alkene and triphenylphosphine oxide.[3]
-
Purification: The final product, (Z)-5-Tetradecene, is separated from the triphenylphosphine oxide byproduct, typically through chromatographic methods.
Analytical Methods
Gas chromatography (GC) is a suitable technique for the analysis of (Z)-5-Tetradecene.[1] The NIST WebBook provides mass spectrometry data obtained through electron ionization, which can be used for the identification and characterization of this compound.[1]
Biological Relevance and Signaling
While specific signaling pathways involving (Z)-5-Tetradecene are not extensively documented, long-chain alkenes are known to have biological relevance. They are components of various natural products and can be biosynthesized by microorganisms.[9][10][11] The biosynthesis of long-chain alkenes in some bacteria, such as Micrococcus luteus, is understood to start from acyl-CoA or acyl carrier protein (ACP) thioesters.[9]
Some long-chain hydrocarbons exhibit antimicrobial properties. For instance, tetradecane has shown both antibacterial and antifungal activity. While not specific to the 5-tetradecene isomer, this suggests a potential area for further investigation into the biological activities of related long-chain unsaturated hydrocarbons.
Visualizations
Caption: Synthesis workflow for (Z)-5-Tetradecene.
Caption: Biological relevance of long-chain alkenes.
References
- 1. 5-Tetradecene, (Z)- [webbook.nist.gov]
- 2. SID 172648659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. 5-Tetradecene, (5Z)- | C14H28 | CID 5353012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. USES of ALKENES alkene carbon carbon C=C functional group in biological molecules advanced A level organic chemistry doc brown's revision notes [docbrown.info]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biobased production of alkanes and alkenes through metabolic engineering of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
cis-5-Tetradecene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Tetradecene is an unsaturated hydrocarbon with the molecular formula C₁₄H₂₈. As a member of the alkene family, its chemical properties are dictated by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the chemical and physical properties of cis-5-Tetradecene, along with available information on its biological activities and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.
Chemical and Physical Properties
cis-5-Tetradecene is a long-chain alkene with a cis configuration at the double bond located at the fifth carbon position. This specific stereochemistry influences its physical properties and reactivity.
| Property | Value | Source |
| CAS Number | 41446-62-2 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₂₈ | --INVALID-LINK-- |
| Molecular Weight | 196.37 g/mol | --INVALID-LINK-- |
| IUPAC Name | (Z)-tetradec-5-ene | --INVALID-LINK-- |
Synthesis and Characterization
The synthesis of cis-5-Tetradecene can be achieved through various established methods for creating cis-alkenes. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.
Experimental Protocol: Synthesis via Wittig Reaction
-
Preparation of the Ylide: A phosphonium salt, such as butyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding ylide.
-
Wittig Reaction: The ylide is then reacted with a suitable aldehyde, in this case, nonanal (C₉H₁₈O). The reaction is typically carried out at low temperatures to favor the formation of the cis-alkene.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel to isolate the pure cis-5-Tetradecene.
Characterization
The identity and purity of the synthesized cis-5-Tetradecene can be confirmed using various spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will show a distinct peak corresponding to the retention time of cis-5-Tetradecene, and the mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 196, confirming its molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic signals for the vinylic protons (at the double bond) in the range of δ 5.3-5.5 ppm. The coupling constant between these protons will be in the range of 4-10 Hz, which is characteristic of a cis-alkene.
-
¹³C NMR spectroscopy will show signals for the sp² hybridized carbons of the double bond in the downfield region of the spectrum.
-
Biological Activity
While specific studies on the biological activity of cis-5-Tetradecene are limited, research on structurally related long-chain alkenes, such as 1-tetradecene, suggests potential antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Studies on 1-tetradecene have demonstrated its ability to inhibit the growth of various microorganisms.[2]
| Microorganism | Activity of 1-Tetradecene |
| Bacillus thuringiensis | Inhibitory |
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | No significant inhibition |
| Candida albicans | Inhibitory |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from studies on 1-tetradecene and can be applied to assess the antimicrobial activity of cis-5-Tetradecene.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: A series of twofold dilutions of cis-5-Tetradecene are prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Proposed Signaling Pathway for Antimicrobial Action
Based on the known mechanisms of other unsaturated hydrocarbons with antimicrobial properties, a plausible mechanism of action for cis-5-Tetradecene involves the disruption of the microbial cell membrane.
Caption: Proposed mechanism of antimicrobial action for cis-5-Tetradecene.
Conclusion
cis-5-Tetradecene is a readily synthesizable long-chain alkene with potential for biological activity, particularly in the antimicrobial and anti-inflammatory arenas. The experimental protocols and data presented in this guide provide a solid foundation for further research into the pharmacological properties and potential therapeutic applications of this compound. Future studies should focus on confirming the biological activities of cis-5-Tetradecene and elucidating its precise mechanisms of action.
References
The Role of (Z)-5-Tetradecene as a Semiochemical in Agriculture: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-5-Tetradecene and its derivatives, particularly (Z)-5-tetradecenyl acetate, function as critical semiochemicals in the chemical ecology of various insect species, playing a significant role in mate location and species differentiation. This technical guide provides a comprehensive overview of the function of (Z)-5-tetradecene-based compounds as pheromones in agriculture, with a primary focus on their role in the management of tortricid moths, specifically the Planotortrix species complex. This document details the identification, behavioral activity, and potential applications of these semiochemicals in pest management strategies. Included are summaries of quantitative data from field studies, detailed experimental protocols for key analytical and behavioral assays, and visualizations of relevant biological and experimental workflows.
Introduction to (Z)-5-Tetradecene as a Semiochemical
Semiochemicals are chemical substances that convey information between organisms and are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). In agriculture, the manipulation of insect behavior through the use of synthetic pheromones has become a cornerstone of Integrated Pest Management (IPM) programs. These compounds offer a highly specific and environmentally benign alternative to broad-spectrum insecticides.
(Z)-5-Tetradecene is a long-chain mono-unsaturated alkene. Its acetate ester, (Z)-5-tetradecenyl acetate, has been identified as a crucial sex pheromone component for several lepidopteran pests. A notable example is its role in the chemical communication of a sibling species of the greenheaded leafroller, Planotortrix excessana, a significant pest in New Zealand agriculture. This guide will focus on the biological function and practical application of this specific compound.
Biological Function and Specificity
(Z)-5-Tetradecenyl acetate is a primary component of the female-emitted sex pheromone in a distinct species of Planotortrix, which is morphologically indistinguishable from P. excessana and is often associated with mangrove habitats. This chemical signal is highly specific and plays a crucial role in reproductive isolation by ensuring that males are attracted to conspecific females.
The pheromone blend of this Planotortrix sibling species is a key differentiator from the closely related P. excessana. While the sibling species utilizes (Z)-5-tetradecenyl acetate, the pheromone of P. excessana has been identified as a mixture of (Z)-8-tetradecenyl acetate and tetradecyl acetate. This chemical divergence is a classic example of how subtle changes in pheromone composition can drive speciation in insects.
Quantitative Data from Field Trapping Studies
Field trapping experiments are essential for determining the behavioral activity of semiochemicals and for developing effective monitoring and control strategies. The following table summarizes the findings from a key study on the Planotortrix "M" species, a sibling of P. excessana.
| Lure Composition | Mean Trap Catch (Moths/Trap) |
| (Z)-5-Tetradecenyl acetate + Tetradecyl acetate | Data not available in abstract |
| (Z)-5-Tetradecenyl acetate + Tetradecyl acetate + (Z)-7-Tetradecenyl acetate | Increased trap captures |
| Caged Virgin Females | Comparable to synthetic lures |
Further analysis of the full-text articles is required to provide specific quantitative values for trap catches.
Experimental Protocols
Pheromone Trapping
Objective: To monitor the population and determine the flight activity of target moth species using synthetic pheromone lures.
Materials:
-
Delta traps or funnel traps with sticky inserts.
-
Rubber septa or other controlled-release dispensers.
-
Synthetic pheromone components: (Z)-5-tetradecenyl acetate, tetradecyl acetate, and other potential synergists.
-
Stakes or hangers for trap deployment.
Procedure:
-
Lure Preparation: Impregnate rubber septa with a precise ratio of the synthetic pheromone components dissolved in a suitable solvent (e.g., hexane). The solvent is allowed to evaporate completely before field deployment.
-
Trap Assembly: Place the pheromone-impregnated septum inside the trap, typically suspended from the center of the trap's ceiling. A sticky liner is placed on the bottom of the trap to capture attracted moths.
-
Trap Deployment: Hang traps on stakes or from tree branches at a height that corresponds to the typical flight height of the target species, often around 1.5 meters above the ground. Traps should be placed within the crop or at the orchard border.
-
Experimental Design: For comparative studies, traps with different lure compositions and control traps (containing only the solvent or no lure) are placed in a randomized block design with sufficient distance between traps (at least 20 meters) to avoid interference.
-
Monitoring: Check traps at regular intervals (e.g., weekly), count and record the number of captured target moths, and replace sticky liners and lures as needed.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify biologically active compounds in a complex mixture, such as a pheromone gland extract, by simultaneously recording the response of an insect antenna and a flame ionization detector (FID) to the compounds as they elute from a gas chromatograph.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID).
-
Electroantennography (EAG) system, including a high-impedance amplifier, recording electrodes, and a micromanipulator.
-
An excised antenna from a male moth of the target species.
-
Pheromone gland extract or synthetic standards.
Procedure:
-
Antenna Preparation: A male moth is immobilized, and one of its antennae is carefully excised at the base. The antenna is mounted between two electrodes using conductive gel.
-
GC Analysis: The pheromone extract is injected into the GC. The GC column effluent is split, with one part directed to the FID and the other to a heated transfer line that delivers the effluent over the prepared antenna.
-
Data Acquisition: The FID signal and the EAG signal (the electrical potential changes from the antenna) are recorded simultaneously.
-
Data Analysis: Peaks in the FID chromatogram that correspond in time to a significant depolarization in the EAG recording indicate that the compound eliciting the FID peak is biologically active.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of male moths to a pheromone plume in a controlled environment that simulates natural conditions.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light conditions.
-
Pheromone dispenser (e.g., a filter paper loaded with a synthetic pheromone blend).
-
Video recording and tracking system.
-
Male moths of the target species.
Procedure:
-
Acclimation: Male moths are acclimated to the wind tunnel conditions before the bioassay.
-
Pheromone Source: A dispenser loaded with the test pheromone blend is placed at the upwind end of the tunnel.
-
Moth Release: Moths are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behaviors of the moth are recorded. Key behaviors to score include:
-
Activation: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zig-zagging flight pattern perpendicular to the wind direction.
-
Landing: Arrival at the pheromone source.
-
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone blends and concentrations.
Olfactory Signaling Pathway
The perception of (Z)-5-tetradecenyl acetate and other pheromones in moths is initiated at the peripheral olfactory system, located on the antennae. The general signaling pathway is as follows:
-
Pheromone Binding: Pheromone molecules enter the sensilla on the antenna through pores and are bound by Pheromone Binding Proteins (PBPs) in the sensillum lymph.
-
Receptor Activation: The PBP-pheromone complex transports the hydrophobic pheromone molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it interacts with a specific Olfactory Receptor (OR).
-
Signal Transduction: The binding of the pheromone to the OR, which is a ligand-gated ion channel complexed with a co-receptor (Orco), leads to the opening of the ion channel and depolarization of the ORN membrane.
-
Action Potential: This depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the brain.
-
Brain Processing: In the antennal lobe, the signal is processed in specific glomeruli, leading to a behavioral response in the male moth, such as upwind flight towards the female.
The Discovery and Identification of (Z)-5-Tetradecene Derivatives as Insect Pheromones: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, identification, and bioactivity of (Z)-5-tetradecene derivatives as insect pheromones. While (Z)-5-tetradecene itself is not widely identified as a primary insect pheromone, its functionalized analogues, such as (Z)-5-tetradecen-1-ol and (Z)-5-tetradecenoic acid, have been identified as crucial semiochemicals in specific insect species. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, pest management, and pheromone synthesis.
Introduction to Pheromones
Pheromones are chemical substances secreted by an organism that elicit a specific reaction, such as a definite behavior or a developmental process, in a receiving organism of the same species.[1] They are a form of chemical communication, and their high specificity and potency make them promising tools for integrated pest management (IPM) strategies, including monitoring, mass trapping, and mating disruption.[2][3] The identification and synthesis of these compounds are critical steps in the development of such strategies.
Case Study 1: (Z)-5-Tetradecen-1-ol in the Yellowheaded Spruce Sawfly (Pikonema alaskensis)
In the yellowheaded spruce sawfly, Pikonema alaskensis, (Z)-5-tetradecen-1-ol has been identified as a potent secondary pheromone.[4] While inactive on its own, it acts synergistically with the primary pheromone, (Z)-10-nonadecenal, to significantly enhance the attraction of males and elicit mating behavior.[4]
Quantitative Bioassay Data
The following table summarizes the quantitative data from greenhouse bioassays on the synergistic effect of (Z)-5-tetradecen-1-ol with the primary pheromone (Z)-10-nonadecenal.
| Treatment | Dose (ng) | Mean Male Response (fold increase over control) |
| (Z)-10-nonadecenal (Primary Pheromone) | 100 | 1.0 |
| (Z)-5-tetradecen-1-ol (Secondary Pheromone) | 0.5 | Inactive alone |
| (Z)-10-nonadecenal + (Z)-5-tetradecen-1-ol | 100 + 0.5 | 8.8 |
| (Z)-10-nonadecenal + (E)-5-tetradecen-1-ol | 100 + 0.5 | 2.8 |
Data from Bartelt, R. J., Jones, R. L., & Kulman, H. M. (1983). (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal. Journal of Chemical Ecology, 9(9), 1343–1352.[4]
Field trapping studies further confirmed these findings, with traps baited with a combination of the primary and secondary pheromones capturing up to four times more males than traps with the primary pheromone alone.[4]
Case Study 2: (Z)-5-Tetradecenoic Acid in Drosophila Larvae
Research on Drosophila larvae has identified two novel pheromones, (Z)-5-tetradecenoic acid and (Z)-7-tetradecenoic acid, which act as larval attractants.[5] These compounds are deposited on the substrate by the larvae and influence their social behavior.
Quantitative Behavioral Response Data
The dose-response relationship for the attraction of Drosophila larvae to (Z)-5-tetradecenoic acid is presented in the table below.
| Concentration of (Z)-5-tetradecenoic acid (fmol/cm²) | Larval Attraction Index |
| 0.05 | ~0.1 |
| 0.5 | ~0.2 |
| 5 | ~0.3 |
| 50 | ~0.4 |
| 500 | ~0.25 |
| 5000 | ~0.15 |
Data adapted from Mast, J. D., et al. (2014). Evolved differences in larval social behavior mediated by novel pheromones. eLife, 3, e04525.[5] The attraction is strongest at a concentration of 50 fmol/cm² and decreases at higher concentrations.[5]
Experimental Protocols
The identification of pheromones like (Z)-5-tetradecene derivatives involves a multi-step process combining chemical analysis and bioassays.
Pheromone Extraction and Chemical Analysis
-
Pheromone Gland Excision and Extraction: Pheromone glands are excised from the insects, typically from virgin females. The glands are then extracted with a non-polar solvent like hexane.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The crude extract is analyzed by GC-MS to separate and identify the volatile compounds.[6] The mass spectrum of each compound is compared to a library of known spectra for identification.[7]
Bioassays for Pheromone Activity
-
Electroantennography (EAG): EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.[8] The effluent from the gas chromatograph can be passed over an isolated insect antenna to create an electroantennographic detector (GC-EAD), which helps to pinpoint the biologically active compounds in a complex mixture.[6]
-
Behavioral Assays: Once candidate pheromone components are identified, their behavioral activity is confirmed through various bioassays. These can range from simple olfactometer tests, where an insect's preference for different odor sources is measured, to more complex flight tunnel and field trapping experiments that assess long-range attraction and mating behaviors.[4][5]
Visualizing the Workflow and Signaling Concepts
The following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships in pheromone identification and signaling.
Conclusion
The identification of (Z)-5-tetradecene derivatives as pheromones in the yellowheaded spruce sawfly and Drosophila larvae highlights the importance of these and structurally related compounds in insect chemical communication. The methodologies outlined in this guide, from initial extraction and chemical analysis to detailed bioassays, provide a robust framework for the discovery and characterization of novel pheromones. Further research into the signaling pathways activated by these molecules will undoubtedly open new avenues for the development of highly specific and environmentally benign pest management solutions.
References
- 1. Evidence for a multicomponent sex pheromone in the yellowheaded spruce sawfly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scielo.br [scielo.br]
- 4. (Z)-5-tetradecen-1-ol: A secondary pheromone of the yellowheaded spruce sawfly, and its relationship to (Z)-10-nonadecenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolved differences in larval social behavior mediated by novel pheromones | eLife [elifesciences.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. ockenfels-syntech.com [ockenfels-syntech.com]
(Z)-5-Tetradecene: A Core Component in Pest Management and Organic Synthesis
(Z)-5-Tetradecene, a mono-unsaturated alkene with the chemical formula C₁₄H₂₈, is a significant molecule in the field of chemical ecology, primarily serving as a key structural motif and precursor in the synthesis of insect pheromones. Its principal application lies in the production of the potent sex pheromone of the Japanese beetle (Popillia japonica), a major agricultural pest. This in-depth guide explores the research applications of (Z)-5-tetradecene, with a focus on its synthesis, its role in pest management, and its broader utility in organic chemistry.
Chemical and Physical Properties
(Z)-5-Tetradecene is a colorless liquid with a characteristic hydrocarbon odor. It is insoluble in water but soluble in common organic solvents. The presence of the cis-double bond at the 5-position is crucial for its biological activity in the context of pheromones.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [1] |
| Molecular Weight | 196.37 g/mol | [1] |
| CAS Number | 41446-62-2 | [1] |
| IUPAC Name | (Z)-tetradec-5-ene | [1] |
| Synonyms | cis-5-Tetradecene, (5Z)-5-Tetradecene | [1] |
Synthesis of (Z)-5-Tetradecene
The stereoselective synthesis of (Z)-5-tetradecene can be achieved through various methods in organic chemistry, with the Wittig reaction being a prominent and reliable approach for generating (Z)-alkenes.[2][3][4][5]
Experimental Protocol: Synthesis via Wittig Reaction
This protocol describes a general and plausible method for the synthesis of (Z)-5-tetradecene using a Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde.
Materials:
-
Nonyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or other strong, non-nucleophilic base
-
Pentanal
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, nonyltriphenylphosphonium bromide is suspended in anhydrous THF.
-
To this suspension, one equivalent of a strong base like sodium hydride is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the deep red-colored ylide.
-
Wittig Reaction: The flask is cooled to -78 °C (dry ice/acetone bath), and one equivalent of pentanal, dissolved in anhydrous THF, is added dropwise via a syringe.
-
The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The organic layer is separated, and the aqueous layer is extracted with hexane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure (Z)-5-tetradecene.
Application in Pest Management: The Japanese Beetle Pheromone
The most significant application of the (Z)-5-tetradecene structural unit is in the synthesis of the sex pheromone of the female Japanese beetle (Popillia japonica), a destructive pest of turf, ornamental plants, and agricultural crops.[6][7] The active pheromone, known as japonilure, is (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone.[8]
Synthesis of Japanese Beetle Pheromone
The synthesis of japonilure is a multi-step process that often involves the creation of the (Z)-alkene moiety and the chiral lactone ring. While (Z)-5-tetradecene itself is not the direct starting material in all published syntheses, its structural core is assembled during the process. A common strategy involves the stereoselective reduction of an alkyne to form the (Z)-double bond.
Biological Activity and Field Applications
The biological activity of the Japanese beetle pheromone is highly stereospecific. The (R,Z)-enantiomer is a powerful attractant for males, while the (S,Z)-enantiomer acts as a strong inhibitor of the male response.[8][9] In fact, the presence of as little as 1% of the (S)-enantiomer can significantly reduce the attractiveness of the lure.[10] The racemic mixture is inactive.[9][10]
Synthetic japonilure is used in traps for monitoring and managing Japanese beetle populations.[11] These traps are often baited with a combination of the sex pheromone and a floral lure to enhance their effectiveness.[11][12]
| Parameter | Observation | Source |
| Active Enantiomer | (R,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | [8][10] |
| Inactive/Inhibitory Enantiomer | (S,Z)-5-(1-decenyl)dihydro-2(3H)-furanone | [8][10] |
| Effect of Racemic Mixture | Inactive | [9][10] |
| Field Application | Used in traps for monitoring and mass trapping of male beetles. | [11] |
| Lure Composition | Often combined with a floral lure (e.g., phenethyl propionate, eugenol, geraniol) for synergistic effect. | [11][13] |
Broader Applications in Organic Synthesis
While the primary application of (Z)-5-tetradecene is linked to pheromone synthesis, as a (Z)-alkene, it can serve as a versatile building block in organic synthesis. The double bond can undergo a variety of transformations, allowing for the introduction of different functional groups.
Potential Reactions:
-
Epoxidation: Formation of an epoxide, which can be opened by various nucleophiles to introduce two new functional groups.
-
Dihydroxylation: Creation of a diol with specific stereochemistry depending on the reagents used.
-
Ozonolysis: Cleavage of the double bond to form aldehydes, which can be further functionalized.
-
Halogenation: Addition of halogens across the double bond.
These reactions open up pathways to a diverse range of more complex molecules, although specific applications of (Z)-5-tetradecene in the synthesis of other, non-pheromone bioactive compounds are not extensively documented in current literature.
Conclusion
The research applications of (Z)-5-tetradecene are predominantly centered on its role as a critical structural element in the sex pheromone of the Japanese beetle. Its stereoselective synthesis is a key step in producing the biologically active (R,Z)-enantiomer of japonilure, which is a vital tool for the management of this significant agricultural pest. While its direct applications in other fields such as drug development or materials science are not well-established, its functionality as a (Z)-alkene provides potential for its use as a versatile intermediate in broader organic synthesis. Future research may uncover new applications for this molecule and its derivatives.
References
- 1. 5-Tetradecene, (5Z)- | C14H28 | CID 5353012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. nbinno.com [nbinno.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uvm.edu [uvm.edu]
- 7. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Organic Synthesis in Pheromone Science [mdpi.com]
- 10. webdoc.agsci.colostate.edu [webdoc.agsci.colostate.edu]
- 11. cdfa.ca.gov [cdfa.ca.gov]
- 12. files.plytix.com [files.plytix.com]
- 13. Field evaluation of essential oils for reducing attraction by the Japanese beetle (Coleoptera: Scarabaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Laboratory Handling of cis-5-Tetradecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for cis-5-Tetradecene in a laboratory setting. While specific toxicological data for cis-5-Tetradecene is limited, this document incorporates safety data from the closely related isomer, 1-Tetradecene, to ensure a cautious and proactive approach to its management. Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Section 1: Understanding the Hazard Profile
Quantitative Safety Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈ | [1] |
| Molecular Weight | 196.37 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Flash Point | 115 °C (239 °F) | [2] |
| Auto-ignition Temperature | 235 °C (455 °F) | [2] |
| Lower Explosion Limit | 0.5 % (V) | [3] |
| Upper Explosion Limit | 6.5 %(V) | |
| Boiling Point | 251 °C (484 °F) | [4] |
| Melting Point | -13.9 °C (7.0 °F) | [4] |
| Density | 0.77 g/cm³ at 15.6 °C (60.1 °F) | [4] |
| LD50 Oral (Rat) | > 3,575 mg/kg (for 1-Tetradecene) | |
| Eye Irritation (Rabbit) | No eye irritation (for 1-Tetradecene) | [5] |
| Skin Irritation | No skin irritation. Repeated or prolonged contact may cause skin dryness or cracking. | [5] |
Hazard Statements:
-
May be fatal if swallowed and enters airways.[6]
-
Repeated exposure may cause skin dryness or cracking.[2]
Section 2: Prudent Laboratory Handling Protocols
A systematic approach to handling cis-5-Tetradecene is paramount to preventing exposure and accidents. The following protocols outline the necessary steps for safe manipulation of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Nitrile rubber gloves are recommended. Ensure to inspect gloves for any tears or perforations before use.
-
Body Protection: A flame-retardant lab coat is essential. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.
General Handling Procedures:
-
Preparation: Before commencing any work, ensure that all necessary PPE is correctly worn and that a safety shower and eyewash station are readily accessible.
-
Dispensing: When transferring or dispensing the liquid, use a calibrated pipette or a graduated cylinder to ensure accuracy and minimize the risk of spills.
-
Heating: Avoid open flames. If heating is required, use a controlled heating mantle, water bath, or oil bath.
-
Awareness: Be mindful of the location of spill kits and fire extinguishers.
Section 3: Storage and Waste Management
Proper storage and disposal are critical components of the chemical safety lifecycle.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Waste Disposal:
-
All waste containing cis-5-Tetradecene must be treated as hazardous waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of cis-5-Tetradecene down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: If it is safe to do so, increase ventilation to the area by opening a fume hood sash.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid.[3]
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's EHS or emergency response team immediately.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Section 5: Visual Guides
The following diagrams provide a visual representation of key safety workflows.
References
Methodological & Application
High-Purity Synthesis of (Z)-5-Tetradecene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-purity synthesis of (Z)-5-Tetradecene, a mono-unsaturated alkene. The synthesis is achieved via the Wittig reaction, a widely utilized method for creating carbon-carbon double bonds. By employing a non-stabilized ylide, this protocol favors the formation of the (Z)-isomer, which is often a critical requirement in the synthesis of complex molecules and pharmacologically active compounds.
Introduction
(Z)-5-Tetradecene is a 14-carbon alkene with a cis-double bond between the fifth and sixth carbon atoms. The stereoisomeric purity of such compounds is often paramount in research and development, particularly in fields like pheromone synthesis, materials science, and as intermediates in the production of pharmaceuticals. The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes.[1][2][3] The reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone.[1][2][3] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed as they react under kinetic control to predominantly form the cis-isomer.[2]
This protocol outlines the synthesis of (Z)-5-Tetradecene from nonyltriphenylphosphonium bromide and pentanal.
Reaction Scheme
The synthesis of (Z)-5-Tetradecene proceeds in two main stages: the formation of the Wittig reagent (a phosphorus ylide) and the subsequent reaction of the ylide with an aldehyde.
Stage 1: Preparation of Nonyltriphenylphosphonium Bromide
PPh₃ + C₉H₁₉Br → [PPh₃(C₉H₁₉)]⁺Br⁻
Stage 2: Ylide Formation and Wittig Reaction
[PPh₃(C₉H₁₉)]⁺Br⁻ + Base → PPh₃=CH(C₈H₁₇) + Base-H⁺ + Br⁻
PPh₃=CH(C₈H₁₇) + C₄H₉CHO → (Z)-C₄H₉CH=CH(C₈H₁₇) + Ph₃PO
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Nonyltriphenylphosphonium Bromide | 1.0 eq | |
| Pentanal | 1.2 eq | |
| Base (e.g., n-Butyllithium) | 1.1 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | |
| Temperature (Ylide Formation) | -78 °C to 0 °C | |
| Temperature (Wittig Reaction) | -78 °C to room temperature | |
| Product Characteristics | ||
| Expected Yield | 70-85% | |
| Isomeric Ratio (Z:E) | >95:5 | |
| Purity (after purification) | >98% |
Experimental Protocol
Materials:
-
1-Bromononane
-
Triphenylphosphine (PPh₃)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon inert atmosphere setup
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Part 1: Synthesis of Nonyltriphenylphosphonium Bromide
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine triphenylphosphine (1.0 eq) and anhydrous toluene.
-
Addition of Alkyl Halide: Add 1-bromononane (1.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere (N₂ or Ar).
-
Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid. Collect the solid by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the nonyltriphenylphosphonium bromide under vacuum to obtain a fine white powder.
Part 2: Synthesis of (Z)-5-Tetradecene
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add nonyltriphenylphosphonium bromide (1.0 eq) and anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to warm to 0 °C and stir for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add a solution of pentanal (1.2 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will contain the desired (Z)-5-tetradecene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude oil by flash column chromatography on silica gel using hexane as the eluent. The nonpolar alkene will elute first, followed by the more polar triphenylphosphine oxide.
-
Collect the fractions containing the product and concentrate under reduced pressure to yield pure (Z)-5-Tetradecene as a colorless oil.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of (Z)-5-Tetradecene.
Signaling Pathway of the Wittig Reaction
References
Stereoselective Synthesis of cis-5-Tetradecene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-5-Tetradecene is a chemical compound of interest in various research and development areas, including its role as an insect pheromone component, which makes it a valuable target for the development of pest management strategies. The biological activity of such compounds is often highly dependent on the stereochemistry of the double bond. Therefore, the development of synthetic methods that afford high stereoselectivity towards the cis (or Z) isomer is of critical importance. This document provides detailed application notes and experimental protocols for two primary stereoselective methods for the synthesis of cis-5-tetradecene: the partial hydrogenation of 5-tetradecyne and the Z-selective Wittig reaction.
Methods Overview
Two principal strategies have been demonstrated to be effective for the stereoselective synthesis of cis-5-tetradecene.
-
Partial Hydrogenation of an Internal Alkyne: This classic and reliable method involves the synthesis of the internal alkyne, 5-tetradecyne, followed by its partial reduction using a poisoned catalyst, such as Lindlar's catalyst, to yield the cis-alkene with high stereoselectivity.
-
Z-Selective Wittig Reaction: The Wittig reaction provides a powerful tool for carbon-carbon double bond formation. By carefully selecting the appropriate phosphonium ylide and reaction conditions, a high degree of selectivity for the cis-isomer can be achieved.
The following sections provide a detailed breakdown of the experimental protocols and comparative data for these methods.
Data Presentation
| Method | Key Reactants | Yield (%) | cis:trans Ratio | Reference |
| Partial Hydrogenation of Alkyne | ||||
| Step 1: Synthesis of 5-Tetradecyne | 1-Pentyne, 1-Bromononane, n-Butyllithium | ~85-95 | N/A | [1][2] |
| Step 2: Hydrogenation | 5-Tetradecyne, Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead), Hydrogen gas, Quinoline (optional) | >95 | >98:2 | [3][4][5] |
| Z-Selective Wittig Reaction | ||||
| Step 1: Phosphonium Salt Formation | Triphenylphosphine, 1-Bromopentane | High | N/A | [6] |
| Step 2: Olefination | Pentyltriphenylphosphonium bromide, Nonanal, Sodium bis(trimethylsilyl)amide (NaHMDS) or similar strong base | ~70-85 | >95:5 | [7][8] |
Experimental Protocols
Method 1: Partial Hydrogenation of 5-Tetradecyne
This method proceeds in two key stages: the synthesis of the alkyne precursor followed by its stereoselective reduction.
Logical Workflow for Alkyne Hydrogenation
Caption: Workflow for cis-5-Tetradecene via alkyne hydrogenation.
Protocol 1.1: Synthesis of 5-Tetradecyne
This procedure is based on the alkylation of a terminal alkyne.[1][2][9][10]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add 1-pentyne (8.5 g, 125 mmol) to the cooled THF. Slowly add n-butyllithium (1.6 M in hexanes, 81.25 mL, 130 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for an additional hour at this temperature.
-
Alkylation: Add a solution of 1-bromononane (27.2 g, 131 mmol) in dry THF (50 mL) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 5-tetradecyne as a colorless oil.
Protocol 1.2: Partial Hydrogenation to cis-5-Tetradecene
This protocol utilizes Lindlar's catalyst for a stereospecific syn-addition of hydrogen.[3][4][5][11]
-
Reaction Setup: In a round-bottom flask, dissolve 5-tetradecyne (10.0 g, 51.5 mmol) in methanol (150 mL).
-
Catalyst Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 500 mg). For enhanced selectivity, a small amount of quinoline (approx. 200 mg) can be added as a further poison.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: The reaction progress should be monitored carefully by thin-layer chromatography (TLC) or gas chromatography (GC) to avoid over-reduction to the alkane.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with methanol.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is typically of high purity, but can be further purified by column chromatography on silica gel if necessary.[12]
Method 2: Z-Selective Wittig Reaction
This method involves the reaction of a phosphonium ylide with an aldehyde. The use of an unstabilized ylide under salt-free conditions generally favors the formation of the cis-alkene.[7][8][13]
Signaling Pathway for Z-Selective Wittig Reaction
Caption: Pathway of the Z-selective Wittig reaction.
Protocol 2.1: Synthesis of Pentyltriphenylphosphonium Bromide
-
Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (26.2 g, 100 mmol) in dry toluene (150 mL).
-
Alkylation: Add 1-bromopentane (15.1 g, 100 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 24 hours. A white precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature. Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.[6]
Protocol 2.2: cis-5-Tetradecene via Wittig Reaction
-
Ylide Generation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pentyltriphenylphosphonium bromide (20.7 g, 50 mmol) and dry THF (200 mL). Cool the suspension to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 50 mL, 50 mmol) dropwise. The mixture will turn a deep orange/red color, indicating the formation of the ylide. Stir for 1 hour at this temperature.
-
Aldehyde Addition: Slowly add a solution of nonanal (7.1 g, 50 mmol) in dry THF (50 mL) to the ylide solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (100 mL). Extract the mixture with pentane (3 x 100 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The triphenylphosphine oxide byproduct can be largely removed by precipitation from a minimal amount of cold hexanes or by chromatography.[6][14] Further purification by column chromatography on silica gel (eluting with hexanes) will yield pure cis-5-tetradecene.
Conclusion
Both the partial hydrogenation of 5-tetradecyne and the Z-selective Wittig reaction are highly effective methods for the stereoselective synthesis of cis-5-tetradecene. The choice of method may depend on factors such as the availability of starting materials, scalability, and the desired level of stereochemical purity. The alkyne reduction pathway is often praised for its exceptional stereoselectivity, while the Wittig reaction offers a convergent approach that can be advantageous in certain synthetic strategies. The protocols provided herein offer a solid foundation for researchers to produce this valuable compound for further study and application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 6. rsc.org [rsc.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. chemtube3d.com [chemtube3d.com]
- 14. How To Run A Reaction [chem.rochester.edu]
Application Note: Gas Chromatography Method for Purity Analysis of (Z)-5-Tetradecene
Introduction
(Z)-5-Tetradecene is a long-chain alkene of interest in various fields, including pheromone synthesis and as a specialty chemical intermediate. Accurate determination of its purity is crucial for quality control and to ensure the desired stereochemistry for its applications. This application note details a robust gas chromatography (GC) method for the analysis of (Z)-5-Tetradecene purity, with a focus on separating it from its geometric isomer, (E)-5-Tetradecene, and other potential impurities. The method utilizes a high-polarity capillary column and a flame ionization detector (FID) to achieve excellent resolution and sensitivity.
Challenges in Alkene Isomer Analysis
The primary challenge in analyzing the purity of (Z)-5-Tetradecene lies in the separation of its cis/trans isomers, which often have very similar boiling points and molecular weights.[1] Effective separation, therefore, relies on exploiting subtle differences in their polarity. The choice of a highly polar stationary phase is critical to resolving these closely eluting compounds.[2][3]
Methodology
A gas chromatograph equipped with a flame ionization detector (FID) is used for this analysis. The separation is performed on a capillary column with a highly polar stationary phase, which allows for the resolution of geometric isomers.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm (or equivalent highly polar cyanosiloxane column)[3]
-
Injector: Split/Splitless Inlet
-
Vials: 2 mL amber glass vials with PTFE/silicone septa
-
Syringe: 10 µL GC syringe
-
Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel), Air (FID oxidizer)
Sample Preparation
Proper sample preparation is essential for accurate and reproducible results.
-
Solvent Selection: Choose a volatile, non-polar solvent such as hexane or pentane. The solvent should have a lower boiling point than the analyte of interest to ensure it elutes first and does not interfere with the peaks of interest.[4]
-
Sample Dilution: Accurately weigh approximately 10 mg of the (Z)-5-Tetradecene sample into a 10 mL volumetric flask.
-
Dissolve the sample in the selected solvent and dilute to the mark. This results in a sample concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the solution to a 2 mL GC vial for analysis.
Experimental Protocol
The following protocol outlines the steps for performing the GC analysis of (Z)-5-Tetradecene.
GC Instrument Setup
-
Install the HP-88 (or equivalent) column in the GC oven.
-
Set the gas flows for the carrier gas and the FID.
-
Condition the column according to the manufacturer's instructions to ensure low bleed and a stable baseline.
-
Set the GC method parameters as detailed in Table 1.
Table 1: GC Method Parameters
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100 °C |
| Initial Hold Time | 2 min |
| Ramp Rate | 5 °C/min |
| Final Temperature | 220 °C |
| Final Hold Time | 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Helium) | 25 mL/min |
Data Acquisition and Analysis
-
Inject 1.0 µL of the prepared sample into the GC.
-
Start the data acquisition.
-
After the run is complete, integrate the peaks in the resulting chromatogram.
-
Calculate the purity of (Z)-5-Tetradecene by determining the area percent of the main peak relative to the total area of all integrated peaks (excluding the solvent peak).[5]
Purity (%) = (Area of (Z)-5-Tetradecene Peak / Total Area of All Peaks) x 100
Expected Results and Data Presentation
The described method is expected to provide baseline separation of (Z)-5-Tetradecene from its (E)-isomer and other potential impurities. The elution order will be based on the polarity and boiling point of the compounds, with the less polar (E)-isomer typically eluting before the (Z)-isomer on a highly polar column. A summary of expected retention times and peak areas for a hypothetical sample is presented in Table 2.
Table 2: Example Chromatographic Data for a (Z)-5-Tetradecene Sample
| Peak ID | Compound | Retention Time (min) | Peak Area | Area % |
| 1 | Solvent (Hexane) | 2.5 | - | - |
| 2 | (E)-5-Tetradecene | 15.2 | 15000 | 2.0 |
| 3 | (Z)-5-Tetradecene | 15.8 | 727500 | 97.0 |
| 4 | Unknown Impurity 1 | 16.5 | 3750 | 0.5 |
| 5 | Unknown Impurity 2 | 17.1 | 3750 | 0.5 |
| Total | 750000 | 100.0 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the GC analysis for (Z)-5-Tetradecene purity.
Caption: Workflow for GC Purity Analysis of (Z)-5-Tetradecene.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and reproducible approach for determining the purity of (Z)-5-Tetradecene. The use of a highly polar capillary column is key to achieving the necessary resolution for separating the geometric isomers. This method is suitable for routine quality control in research and industrial settings.
References
GC-MS protocol for identification of 5-Tetradecene, (Z)- in extracts
An Application Note and Protocol for the Identification of (Z)-5-Tetradecene in Extracts via Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the confident identification of (Z)-5-Tetradecene in various solvent extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS analysis parameters, and data interpretation.
Introduction
(Z)-5-Tetradecene is a long-chain alkene that may be present in natural product extracts, industrial chemical preparations, or as a volatile organic compound (VOC) in environmental samples. Accurate identification is crucial for quality control, chemical profiling, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive mass-based identification.[1][2] This protocol outlines a robust method for the analysis of (Z)-5-Tetradecene.
Experimental Protocol
A generalized workflow for the identification of (Z)-5-Tetradecene is presented below. The process begins with sample preparation to isolate the analyte, followed by GC-MS analysis for separation and detection, and concludes with data analysis for confirmation.
Sample Preparation
The goal of sample preparation is to extract and concentrate (Z)-5-Tetradecene from the initial sample matrix, making it suitable for GC-MS analysis.[3]
-
For Liquid Samples (e.g., herbal extracts, reaction mixtures):
-
Liquid-Liquid Extraction (LLE): If the analyte is in an aqueous or polar solvent, perform an LLE with a non-polar solvent like hexane or dichloromethane. Mix 5 mL of the sample with 5 mL of hexane, vortex for 1 minute, and allow the layers to separate. Collect the organic (upper) layer. Repeat the extraction twice and combine the organic fractions.
-
Solvent Evaporation: Concentrate the extracted sample to approximately 1 mL under a gentle stream of nitrogen. This step increases the concentration of the analyte for better detection.[3]
-
-
For Solid or Semi-Solid Samples (e.g., plant material, waxes):
-
Solid-Phase Extraction (SPE): SPE can be used to clean up complex samples.[4] A non-polar sorbent column (e.g., C18) is suitable. Condition the column with hexane, load the dissolved sample, wash with a polar solvent to remove interferences, and then elute the (Z)-5-Tetradecene with a non-polar solvent like hexane.
-
Headspace Analysis: For volatile samples, headspace solid-phase microextraction (HS-SPME) is a solvent-free alternative.[4][5] Place the sample in a sealed vial and heat gently (e.g., 50°C for 10 minutes) to allow volatile compounds to partition into the headspace.[5] Expose an SPME fiber (e.g., polydimethylsiloxane coating) to the headspace to adsorb the analytes.[4][5]
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of (Z)-5-Tetradecene. These may need to be optimized depending on the specific instrument and sample complexity.
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 7890A or equivalent | A standard, reliable GC system. |
| Mass Spectrometer | Agilent 5977C or equivalent | A sensitive mass selective detector. |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6][7] | A non-polar column is ideal for the separation of non-polar hydrocarbons like alkenes.[2][7] The 5% phenyl substitution provides good selectivity for a wide range of compounds.[1] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[8] | An inert gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio).[3] | Use splitless mode for trace analysis to ensure the entire sample enters the column.[1] A split injection can be used for more concentrated samples to prevent column overloading.[3] |
| Injector Temperature | 250 °C.[6] | Ensures complete and rapid vaporization of the analyte. |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes. Ramp to 280°C at 10°C/min. Hold at 280°C for 5 minutes. | This temperature program allows for the separation of volatile components at the beginning and then effectively elutes the higher boiling point compounds like (Z)-5-Tetradecene. |
| MS Source Temperature | 230 °C.[8] | Standard temperature for electron ionization sources. |
| MS Quadrupole Temperature | 150 °C.[8] | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[8] | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | m/z 40-400 | A wide enough range to capture the molecular ion and characteristic fragment ions of (Z)-5-Tetradecene and other potential components in the extract. |
| Data Acquisition | Full Scan Mode | Allows for the collection of complete mass spectra for all eluting compounds. |
Data Analysis and Identification
-
Peak Identification: Analyze the total ion chromatogram (TIC) to identify the chromatographic peak corresponding to the eluted (Z)-5-Tetradecene.
-
Mass Spectrum Analysis: Obtain the mass spectrum of the identified peak. The mass spectrum of (Z)-5-Tetradecene (C14H28, molecular weight: 196.37 g/mol ) will exhibit a characteristic fragmentation pattern under electron ionization.[9][10]
-
Library Matching: Compare the acquired mass spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[10][11][12] A high match score provides strong evidence for the compound's identity.
-
Retention Index (RI) Comparison: For an even higher level of confidence, the retention index of the peak can be calculated and compared to literature values for (Z)-5-Tetradecene on a similar non-polar column.[13]
Expected Results
The NIST Chemistry WebBook provides the mass spectrum for (Z)-5-Tetradecene.[9][10] The expected mass spectrum will show a molecular ion peak (M+) at m/z 196 and a series of fragment ions characteristic of a long-chain alkene. The fragmentation pattern arises from the cleavage of C-C bonds along the alkyl chain.
Conclusion
This protocol provides a comprehensive and detailed methodology for the identification of (Z)-5-Tetradecene in various extracts using GC-MS. By following the outlined steps for sample preparation, instrument parameters, and data analysis, researchers can achieve reliable and confident identification of this compound. Adherence to good laboratory practices and proper instrument maintenance are essential for obtaining high-quality, reproducible results.
References
- 1. cires1.colorado.edu [cires1.colorado.edu]
- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 9. 5-Tetradecene, (Z)- [webbook.nist.gov]
- 10. 5-Tetradecene, (Z)- [webbook.nist.gov]
- 11. 5-Tetradecene, (E)- [webbook.nist.gov]
- 12. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 13. 5-Tetradecene, (Z)- [webbook.nist.gov]
Application Notes and Protocols: Electroantennography (EAG) Assay for (Z)-5-Tetradecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method provides a rapid and sensitive screening tool for identifying biologically active odorants, such as pheromones and other semiochemicals, which can be pivotal in the development of novel pest management strategies and in fundamental research on insect olfaction. This document provides a detailed protocol for conducting an EAG assay using (Z)-5-Tetradecene, a known semiochemical for various insect species.
(Z)-5-Tetradecene is a monounsaturated long-chain hydrocarbon. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₄H₂₈ |
| Molecular Weight | 196.37 g/mol [1] |
| CAS Number | 41446-62-2[1] |
| Appearance | Colorless liquid |
| Boiling Point | 253-255 °C |
| Solubility | Insoluble in water, soluble in organic solvents like hexane. |
Principle of Electroantennography
The EAG technique measures the summated electrical potential changes (depolarizations) from the olfactory receptor neurons on an insect's antenna in response to an odorant stimulus.[2] An excised antenna is placed between two electrodes, and a pulse of odor-laden air is delivered over the antenna. The resulting change in electrical potential is amplified and recorded, providing a quantitative measure of the antenna's sensitivity to the specific compound. The amplitude of the EAG response generally correlates with the concentration of the stimulus, allowing for dose-response studies.[1]
Experimental Protocol
This protocol is adapted from established methods for EAG recordings in moths and provides a framework for assessing the antennal response to (Z)-5-Tetradecene.[3]
Materials and Reagents
-
Insects: Male moths of a species known to respond to C14 compounds (e.g., Agrotis exclamationis as a proxy, as it responds to the related (Z)-5-tetradecenyl acetate)[4]
-
(Z)-5-Tetradecene (high purity)
-
Solvent: Hexane (HPLC grade)[5]
-
Saline Solution (for electrodes):
-
Potassium chloride (KCl): 7.5 g/L
-
Sodium chloride (NaCl): 0.2 g/L
-
Calcium chloride (CaCl₂): 0.2 g/L
-
Magnesium chloride (MgCl₂): 0.02 g/L
-
Polyvinylpyrrolidone (PVP): 5 g/L (to reduce evaporation)[1]
-
-
Conductive Gel: (e.g., Spectra 360 Electrode Gel)
-
Microcapillary glass tubes (for electrodes)
-
Silver wire (Ag)
-
Chlorine bleach
-
Distilled water
-
Filter paper strips (e.g., Whatman No. 1)
-
Pasteur pipettes
-
Micropipettes and tips
Equipment
-
Stereomicroscope
-
Microelectrode puller
-
Micromanipulators (2)
-
EAG probe/amplifier (e.g., Syntech IDAC-4)
-
Data acquisition and analysis software (e.g., Syntech EAG Pro)
-
Air stimulus controller (for delivering purified, humidified air)
-
Odor delivery system (puff delivery via a Pasteur pipette)
-
Faraday cage (to shield from electrical noise)
Experimental Workflow Diagram
Caption: Experimental workflow for the Electroantennography (EAG) assay.
Step-by-Step Methodology
1. Preparation of (Z)-5-Tetradecene Stimulus Solutions
-
Prepare a stock solution of (Z)-5-Tetradecene in hexane at a concentration of 1 µg/µL.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for dose-response analysis (e.g., 0.01, 0.1, 1, 10, and 100 ng/µL).
-
Apply 10 µL of each dilution onto a small strip of filter paper.
-
Allow the solvent to evaporate for approximately 30-60 seconds.
-
Insert the filter paper into a clean Pasteur pipette, which will serve as the stimulus cartridge. Prepare a control cartridge with filter paper treated only with hexane.
2. Electrode Preparation
-
Pull glass microcapillaries to a fine tip using a microelectrode puller.
-
Break the tip of the capillaries to a diameter that will accommodate the base and the tip of the antenna.
-
Prepare chloridized silver wires by immersing them in bleach for 15-20 minutes, followed by a thorough rinse with distilled water.
-
Fill the microcapillaries with the saline solution and insert the chloridized silver wires. These will serve as the recording and reference electrodes.
3. Insect and Antenna Preparation
-
Anesthetize a male moth by cooling it on ice or with a brief exposure to CO₂.
-
Carefully excise one antenna at its base using microscissors.
-
Mount the excised antenna between the two electrodes. The base of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure good electrical contact.
4. EAG Recording
-
Place the antenna preparation within the Faraday cage and position it in a continuous stream of purified, humidified air.
-
Position the tip of the stimulus pipette (containing the odorant-treated filter paper) in the air stream, directed towards the antenna.
-
Allow the antenna to acclimatize for 1-2 minutes.
-
Deliver a puff of the stimulus by passing a controlled pulse of air through the Pasteur pipette. A typical puff duration is 0.5 seconds.
-
Record the antennal response for approximately 10 seconds.
-
Present the stimuli in order of increasing concentration, with a hexane control presented at the beginning and end of each recording session.
-
Allow a recovery period of at least 1 minute between stimuli to prevent sensory adaptation.
Data Presentation and Analysis
The raw output of an EAG recording is a voltage trace over time. The response is typically measured as the peak amplitude of the negative deflection from the baseline.
Normalization of EAG Responses
To account for variability between different antennal preparations, it is common to normalize the responses. This is often done by expressing the response to each stimulus as a percentage of the response to a standard reference compound or the highest concentration of the test compound.
Formula for Normalization:
Normalized Response (%) = (Response to Test Compound / Response to Standard) x 100
Representative Dose-Response Data
The following table presents representative EAG response data for a moth pheromone, which can be used as a template for presenting data for (Z)-5-Tetradecene.
| Concentration (ng) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |
| Hexane Control | 0.12 ± 0.03 | 0 |
| 0.1 | 0.45 ± 0.08 | 15 |
| 1 | 0.98 ± 0.15 | 35 |
| 10 | 2.15 ± 0.28 | 77 |
| 100 | 2.80 ± 0.35 | 100 |
Note: This data is illustrative and should be replaced with experimentally obtained values.
Signaling Pathway and Experimental Logic
The EAG response is the result of a cascade of events at the molecular and cellular level within the olfactory sensory neurons of the insect antenna.
Caption: Simplified signaling pathway of insect olfaction leading to an EAG response.
Troubleshooting
| Issue | Possible Cause | Solution |
| Noisy baseline | Poor electrode contact, electrical interference. | Ensure good contact with conductive gel. Check grounding of the Faraday cage and other equipment. |
| No response to stimuli | Inactive antenna, incorrect stimulus concentration. | Use a fresh antenna. Verify the viability of the preparation with a known active compound. Check stimulus dilutions. |
| Decreasing response over time | Antenna desensitization or degradation. | Increase the time between stimuli. Ensure the antenna is in a humidified air stream. Use a new preparation if necessary. |
Conclusion
The Electroantennography assay is a valuable tool for screening the olfactory activity of compounds like (Z)-5-Tetradecene in insects. By following this detailed protocol, researchers can obtain reliable and reproducible data on the antennal responses of target insect species. This information is crucial for understanding the chemical ecology of insects and for the development of effective, behavior-modifying pest control strategies.
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Measurements from a Moth Olfactory System [app.jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pheromone Traps Formulated with (Z)-5-Tetradecenyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and deploying pheromone traps utilizing (Z)-5-tetradecenyl acetate for the monitoring and management of targeted insect pest populations. The protocols outlined below are based on established methodologies in chemical ecology and integrated pest management (IPM).
Introduction
(Z)-5-Tetradecenyl acetate is a known semiochemical, acting as a sex pheromone component for several species of Lepidoptera, including the heart and dart moth (Agrotis exclamationis), the European goat moth (Cossus cossus), the brownheaded leafroller (Ctenopseustis obliquana), and the greenheaded leafroller (Planotortrix excessana). Pheromone-baited traps are a critical tool in IPM programs, offering a species-specific and environmentally benign method for monitoring pest populations, determining the timing of insecticide applications, and, in some cases, for mass trapping to reduce pest numbers.
Data Presentation
The efficacy of pheromone traps is influenced by several factors, including the dose of the pheromone, the type of dispenser, and the design of the trap. The following table summarizes available quantitative data from a field trial for trapping Agrotis exclamationis using a blend containing (Z)-5-tetradecenyl acetate. It is important to note that optimal formulations may vary depending on the target species, geographic location, and environmental conditions.
| Parameter | Value | Target Insect | Dispenser Type | Trap Type | Source |
| Pheromone Blend | Blend A: (Z)-5-tetradecenyl acetate and (Z)-9-tetradecenyl acetate | Agrotis exclamationis | Not specified, loaded into a cap | White Delta trap | [1] |
| Pheromone Dose | 200 µg | Agrotis exclamationis | Not specified, loaded into a cap | White Delta trap | [1] |
Note: Further research is required to establish optimal release rates and dosages for various dispenser types and target species.
Experimental Protocols
Protocol 1: Preparation of (Z)-5-Tetradecenyl Acetate Pheromone Lures
This protocol describes the preparation of rubber septum dispensers, a common type of lure for moth pheromones.
Materials:
-
(Z)-5-Tetradecenyl acetate (high purity)
-
Hexane (or other suitable volatile solvent)
-
Red natural rubber septa
-
Micropipette
-
Vortex mixer
-
Fume hood
-
Forceps
-
Aluminum foil pouches for storage
Procedure:
-
Solution Preparation: In a fume hood, prepare a stock solution of (Z)-5-tetradecenyl acetate in hexane. The concentration will depend on the desired final dose per lure. For example, to load 100 µg per septum, a 1 mg/mL solution can be prepared.
-
Lure Loading: Using a micropipette, carefully apply the desired volume of the pheromone solution onto the center of a rubber septum. For a 100 µg dose from a 1 mg/mL solution, 100 µL would be applied.
-
Solvent Evaporation: Allow the solvent to evaporate completely within the fume hood. This process can be expedited by placing the septa in a gentle stream of nitrogen.
-
Conditioning: Once the solvent has evaporated, the lures should be conditioned for a period (e.g., 24 hours) in a controlled environment to ensure a stable release rate.
-
Packaging and Storage: Individually wrap the conditioned lures in aluminum foil or place them in sealed aluminum pouches to prevent degradation and loss of the pheromone. Store the lures in a freezer at -20°C until field deployment.
Protocol 2: Field Deployment and Monitoring of Pheromone Traps
This protocol outlines the steps for deploying and monitoring pheromone traps in an agricultural or research setting.
Materials:
-
Pheromone traps (e.g., Delta traps, Wing traps) with sticky liners
-
Prepared (Z)-5-tetradecenyl acetate pheromone lures
-
Stakes or hangers for trap placement
-
Forceps
-
Field data sheets or electronic data collection device
-
GPS device for recording trap locations
Procedure:
-
Trap Assembly: Assemble the pheromone traps according to the manufacturer's instructions.
-
Lure Placement: Using forceps to avoid contamination, place one pheromone lure in the designated holder within the trap.
-
Trap Placement:
-
Deploy traps in the field prior to the anticipated flight period of the target insect.
-
Place traps at a height and location that is appropriate for the target species' flight behavior. For many moth species, a height of 1.5 to 2 meters is effective.
-
Ensure traps are securely fastened to stakes or hung from tree branches.
-
Space traps sufficiently far apart to avoid interference, typically a minimum of 20-30 meters.
-
-
Monitoring:
-
Check traps at regular intervals (e.g., weekly).
-
Record the number of captured target insects on the sticky liner.
-
Replace sticky liners when they become saturated with insects or debris.
-
Replace pheromone lures according to their expected field life, which can range from 4 to 8 weeks depending on the dispenser type and environmental conditions.
-
-
Data Analysis: Analyze the collected data to determine population trends, peak flight activity, and to inform pest management decisions.
Mandatory Visualization
Pheromone Signaling Pathway in Noctuid Moths
The following diagram illustrates the generalized signaling pathway for sex pheromones in Noctuid moths, the family to which Agrotis exclamationis belongs.
Caption: Generalized pheromone signaling pathway in Noctuid moths.
Experimental Workflow for Pheromone Trap Formulation and Testing
The following diagram outlines the logical workflow for the development and evaluation of pheromone traps.
Caption: Workflow for pheromone trap formulation and field testing.
References
Application Notes and Protocols for Monitoring Spodoptera frugiperda (Fall Armyworm) Populations Using Sex Pheromone Lures
Introduction
The Fall Armyworm (Spodoptera frugiperda) is a significant agricultural pest, causing extensive damage to a wide range of crops, particularly maize, sorghum, and rice.[1][2] Effective management of this pest relies on timely detection and monitoring of its populations to guide control strategies. Pheromone-based monitoring is a cornerstone of Integrated Pest Management (IPM) for S. frugiperda, offering an efficient method for early detection and population surveillance.[3][4]
It is important to note that the primary sex pheromone component for attracting male S. frugiperda is (Z)-9-tetradecenyl acetate (Z9-14:OAc) , not (Z)-5-tetradecene.[3][5] This principal component is often combined with several secondary compounds to create a highly attractive synthetic lure. The composition of these blends can vary significantly between different geographical populations of the pest, affecting the efficacy of monitoring programs.[3][6][7] This document provides detailed application notes and protocols for the use of synthetic pheromone lures in monitoring S. frugiperda populations.
Application Notes
1. Pheromone Composition and Lure Selection
The female sex pheromone of S. frugiperda is a complex blend of volatile acetates. The most critical components for male attraction are (Z)-9-tetradecenyl acetate (Z9-14:OAc) and (Z)-7-dodecenyl acetate (Z7-12:OAc).[5][8] Blends without Z7-12:OAc are generally not attractive to males.[7]
Commercially available lures typically contain a combination of the following compounds:
-
(Z)-9-tetradecenyl acetate (Z9-14:OAc) - The principal component.[3][5][6]
-
(Z)-7-dodecenyl acetate (Z7-12:OAc) - A crucial secondary component.[5][6]
-
(Z)-11-hexadecenyl acetate (Z11-16:OAc) - A common secondary component.[5][6]
-
(Z)-9-dodecenyl acetate (Z9-12:OAc) - A minor component found in some populations.[7]
The relative proportions of these components are critical and can differ based on the geographical origin of the target population.[5][6] For instance, a four-component blend was found to attract the most fall armyworms under all conditions in a study in Benin.[4] Researchers should select lures formulated for their specific region or test multiple commercial blends to determine the most effective one locally.[3][9]
2. Trap Selection and Placement
The choice of trap design and its placement significantly impacts capture efficiency.
-
Trap Type: Studies have shown that water-pan and bucket-type traps often capture a higher number of moths compared to delta traps.[10] However, the inexpensive and readily available 2L jar traps can also be effective, especially during periods of moderate pest density.[4]
-
Trap Height: The optimal placement height for traps is typically 1.5 to 2.0 meters above the ground.[10] Traps can also be positioned 20 to 70 cm above the crop canopy, adjusting the height as the plants grow.[2][3]
-
Trap Density and Spacing: For monitoring purposes, traps should be spaced at least 50 meters apart to avoid interference.[2][3] For mass trapping, higher densities are required; studies have shown that increasing trap densities from 8 to 32 traps per control area can significantly reduce crop infestation.[1] For general monitoring, a density of five traps per hectare has been used.[11]
3. Data Interpretation and Thresholds
The number of moths captured provides an indication of the local pest population and its activity. This data is crucial for deciding when to implement control measures. An action threshold, such as the capture of three adults per trap per hectare, has been used to time insecticide applications.[12][13] Monitoring should be continuous throughout the crop season, with data collected weekly to observe population trends.[11]
Quantitative Data Summary
Table 1: Composition of Tested Synthetic Pheromone Blends for S. frugiperda
| Blend Type | (Z)-9-tetradecenyl acetate (Z9-14:OAc) | (Z)-11-hexadecenyl acetate (Z11-16:OAc) | (Z)-7-dodecenyl acetate (Z7-12:OAc) | (Z)-9-dodecenyl acetate (Z9-12:OAc) | Source |
|---|---|---|---|---|---|
| 2-Component | 90.5% | - | 9.5% | - | [4] |
| 3-Component | 66.1% | 4.7% | 29.3% | - | [4] |
| 4-Component | 78.3% | 3.6% | 11.2% | 7.0% | [4] |
| Brazilian Population | 81% | 11% | 5% | 3% |[5] |
Table 2: Effect of Trap Density on S. frugiperda Infestation in Maize
| Trap Density (Traps per unit area) | Resulting Crop Infestation (%) | Control (No Traps) Infestation (%) | Source |
|---|---|---|---|
| 8 | 61% | 91.25% | [1] |
| 16 | 51% | 91.25% | [1] |
| 24 | 30% | 91.25% | [1] |
| 32 | 10% | 91.25% | [1] |
| 50 traps/ha | 12.89% (shoot damage) | - | [11] |
| 60 traps/ha | 12.01% (shoot damage) | - |[11] |
Table 3: Comparison of Trap Efficiency by Type and Placement Height
| Parameter | Trap Type | Placement Height | Finding | Source |
|---|---|---|---|---|
| Trap Type | Water-pan, Bucket | - | Captured the highest number of moths. | [10] |
| Delta | - | Captured the least number of moths. | [10] | |
| Placement | - | 1.5 m | Recommended height for monitoring in Kenya. | [10] |
| - | 1.5 m - 2.0 m | Captured more moths than other heights. | [10] |
| | - | 1.5 m | Standard height for trap hangers. |[2] |
Experimental Protocols
Protocol 1: Field Monitoring of S. frugiperda Using Pheromone Traps
Objective: To detect the presence and monitor the population dynamics of male S. frugiperda moths in a given area for early warning and informed pest management decisions.
Materials:
-
Pheromone traps (Bucket or Water-pan type recommended)[10]
-
Synthetic pheromone lures specific to S. frugiperda (e.g., 4-component blend)[4]
-
Stakes or hangers for trap installation
-
Vials or containers for collecting captured moths
-
Data sheets or digital device for recording
-
GPS device for marking trap locations
-
(Optional) Pesticide strips for sticky traps, to be replaced every 60 days[2]
Experimental Workflow
Caption: Workflow for S. frugiperda Pheromone Trap Monitoring.
Procedure:
-
Site Selection: Choose representative locations within the maize field or target area. Avoid field edges near dense vegetation where non-target captures might be high.
-
Trap Assembly: Assemble the traps according to the manufacturer's instructions. Handle the pheromone lure with gloves to avoid contamination and place it inside the trap as directed.
-
Trap Installation:
-
Data Collection:
-
Check traps every one to two weeks, preferably on the same day of the week.[2]
-
Count the number of captured S. frugiperda male moths in each trap.
-
Record the count, date, and trap location on a data sheet.
-
Remove all captured insects from the trap after counting. If using sticky traps, the insert may need to be replaced when it is full or no longer sticky.[2]
-
-
Trap and Lure Maintenance:
-
Replace the pheromone lures every four weeks, or as recommended by the manufacturer, to ensure continuous efficacy.[2]
-
Clean traps and remove any debris as needed.
-
-
Data Analysis:
-
Calculate the average number of moths caught per trap per week.
-
Plot the data over time to visualize population peaks and trends.
-
Compare the capture rates against established action thresholds to determine if pest control interventions are necessary.[12]
-
References
- 1. journalarja.com [journalarja.com]
- 2. assets.ippc.int [assets.ippc.int]
- 3. bja.gov.bt [bja.gov.bt]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Host strain specific sex pheromone variation in Spodoptera frugiperda - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex pheromone of fall armyworm,Spodoptera frugiperda (J.E. Smith) : Identification of components critical to attraction in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pheromonal baits for the capture of Spodoptera frugiperda (J. E. Smith) (Lepidoptera: Noctuidae) in maize crops adjacent to strawberry crops [scielo.org.mx]
- 10. Evaluation of pheromone lures, trap designs and placement heights for monitoring the fall armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) in maize fields of Kenya [repository.up.ac.za]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. EFFICIENCY OF CHEMICAL PESTICIDES TO CONTROL Spodoptera frugiperda AND VALIDATION OF PHEROMONE TRAP AS A PEST MANAGEMENT TOOL IN MAIZE CROP | International Journal of Maize & Sorghum [rbms.sede.embrapa.br]
- 13. researchgate.net [researchgate.net]
Application of cis-5-Tetradecene Derivatives in Integrated Pest Management (IPM) Strategies
Introduction
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. Chemical control, particularly the use of semiochemicals, plays a crucial role in IPM programs. Semiochemicals are signaling chemicals used by organisms to communicate. Pheromones, a class of semiochemicals, are used for intraspecific communication and have been successfully deployed in IPM for monitoring, mass trapping, and mating disruption of various insect pests.
This document provides detailed application notes and protocols for the use of cis-5-tetradecene derivatives, specifically cis-5-tetradecen-1-ol and cis-5-tetradecenyl acetate, in IPM strategies. While direct applications of cis-5-tetradecene are not extensively documented, these alcohol and acetate derivatives have been identified as key pheromone components for specific insect pests, offering targeted and environmentally benign pest management solutions.
Target Pests and Mechanism of Action
The primary target pests for the application of cis-5-tetradecene derivatives are:
-
Yellowheaded Spruce Sawfly (Pikonema alaskensis) : cis-5-tetradecen-1-ol acts as a secondary sex pheromone in this species. While not attractive on its own, it significantly enhances the response of male sawflies to the primary pheromone, (Z)-10-nonadecenal. This synergistic effect is crucial for effective monitoring and potential mass trapping strategies.
-
Mottled Rustic Moth (Euxoa tessellata) : (Z)-5-Tetradecenyl acetate is a sex pheromone component for the male mottled rustic moth[1]. It can be utilized in pheromone-baited traps to monitor the population dynamics of this pest, enabling timely and targeted control interventions.
The mechanism of action for these pheromones involves their detection by specialized olfactory sensory neurons in the antennae of the male insect. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral response, such as upwind flight towards the pheromone source in search of a mate.
Application in Integrated Pest Management
The primary applications of cis-5-tetradecene derivatives in IPM are:
-
Monitoring: Pheromone-baited traps are highly effective tools for detecting the presence, abundance, and seasonal activity of target pests[2]. This information is critical for making informed decisions about the need for and timing of other control measures.
-
Mass Trapping: In some cases, deploying a high density of pheromone traps can significantly reduce the local pest population by removing a large number of males, thereby reducing mating success.
-
Mating Disruption: While not explicitly documented for cis-5-tetradecene derivatives, this technique involves permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thus disrupting mating and reducing the subsequent larval population.
Experimental Protocols
Protocol 1: Monitoring Yellowheaded Spruce Sawfly (Pikonema alaskensis) using cis-5-tetradecen-1-ol in combination with a primary pheromone.
Objective: To monitor the population of male yellowheaded spruce sawflies to determine the timing of adult emergence and relative population density.
Materials:
-
Wing traps or sticky traps
-
Rubber septa or other suitable lure dispensers
-
(Z)-10-nonadecenal (primary pheromone)
-
cis-5-tetradecen-1-ol (secondary pheromone)
-
Hexane (for lure preparation)
-
Gloves
-
Field notebook and flagging tape
Procedure:
-
Lure Preparation:
-
Prepare a stock solution of the primary pheromone, (Z)-10-nonadecenal, in hexane.
-
Prepare a separate stock solution of the secondary pheromone, cis-5-tetradecen-1-ol, in hexane.
-
Load rubber septa with a precise amount of each pheromone. A common approach is to apply the pheromones in a specific ratio that mimics the natural blend. For the yellowheaded spruce sawfly, a synergistic effect is observed when cis-5-tetradecen-1-ol is added to the primary pheromone.
-
Allow the solvent to evaporate completely before deploying the lures in the field.
-
-
Trap Deployment:
-
Deploy traps in spruce plantations or forests before the expected emergence of adult sawflies.
-
Hang traps from tree branches at a height of approximately 1.5 to 2 meters.
-
Place traps in a grid pattern or along transects, with a spacing of at least 20 meters between traps to avoid interference.
-
Use a sufficient number of traps to adequately represent the monitored area.
-
-
Monitoring and Data Collection:
-
Check traps weekly throughout the adult flight period.
-
Count and record the number of male yellowheaded spruce sawflies captured in each trap.
-
Remove captured insects and debris from the traps at each check.
-
Replace lures and sticky trap liners as needed, typically every 4-6 weeks, or as recommended by the manufacturer.
-
-
Data Analysis:
-
Calculate the average number of sawflies captured per trap per week.
-
Plot the weekly trap captures to visualize the population trend and identify peak activity.
-
This data can be used to time the application of control measures, such as insecticides, targeting the vulnerable larval stage.
-
Protocol 2: Monitoring Mottled Rustic Moth (Euxoa tessellata) using (Z)-5-Tetradecenyl Acetate
Objective: To monitor the population of male mottled rustic moths to determine flight periods and population fluctuations.
Materials:
-
Delta traps or wing traps with sticky liners
-
Rubber septa or other suitable lure dispensers
-
(Z)-5-Tetradecenyl acetate
-
Hexane (for lure preparation)
-
Gloves
-
Field notebook and flagging tape
Procedure:
-
Lure Preparation:
-
Prepare a stock solution of (Z)-5-Tetradecenyl acetate in hexane.
-
Load rubber septa with a specific dose of the pheromone (e.g., 1 mg per lure).
-
Allow the solvent to evaporate completely.
-
-
Trap Deployment:
-
Deploy traps in agricultural fields or other areas where the mottled rustic moth is a pest.
-
Hang traps on posts or stakes at a height just above the crop canopy.
-
Place traps along the field edges and within the field, with a spacing of at least 20-30 meters.
-
-
Monitoring and Data Collection:
-
Check traps one to two times per week.
-
Record the number of male mottled rustic moths captured.
-
Replace lures and trap liners as recommended by the manufacturer, typically every 3-4 weeks.
-
-
Data Analysis:
-
Analyze trap capture data to determine the onset of moth flight, peak activity, and the end of the flight period.
-
This information can be used to establish economic thresholds and guide decisions on the application of control measures.
-
Quantitative Data
The following tables summarize hypothetical quantitative data from field trials to illustrate the type of data that should be collected and analyzed.
Table 1: Mean weekly trap captures of Yellowheaded Spruce Sawfly males in traps baited with the primary pheromone alone versus a combination with cis-5-tetradecen-1-ol.
| Week | Treatment A: Primary Pheromone (mean captures/trap) | Treatment B: Primary + Secondary Pheromone (mean captures/trap) |
| 1 | 5.2 | 25.8 |
| 2 | 12.6 | 68.3 |
| 3 | 25.8 | 135.1 |
| 4 | 15.3 | 80.5 |
| 5 | 6.1 | 32.2 |
Table 2: Efficacy of different doses of (Z)-5-Tetradecenyl Acetate in attracting Mottled Rustic Moth males.
| Lure Dose (mg) | Mean Total Captures per Trap (over 4 weeks) |
| 0.1 | 45 |
| 0.5 | 112 |
| 1.0 | 158 |
| 2.0 | 165 |
Visualizations
Insect Pheromone Signaling Pathway
The following diagram illustrates a generalized signaling pathway for insect pheromone reception in an olfactory sensory neuron.
Caption: Generalized insect pheromone signaling pathway.
Experimental Workflow for Pheromone Trap Monitoring
The following diagram outlines the general workflow for an IPM program utilizing pheromone traps for pest monitoring.
Caption: IPM workflow using pheromone monitoring.
Conclusion
The use of cis-5-tetradecene derivatives, specifically cis-5-tetradecen-1-ol and cis-5-tetradecenyl acetate, offers a targeted and effective approach for monitoring key pests within an IPM framework. The protocols outlined in this document provide a foundation for researchers and pest management professionals to implement monitoring programs for the yellowheaded spruce sawfly and the mottled rustic moth. Accurate monitoring using these pheromones allows for more precise timing of interventions, reducing reliance on broad-spectrum insecticides and promoting more sustainable pest management practices. Further research into the potential for mating disruption using these compounds could expand their utility in IPM.
References
Field Deployment of (Z)-5-Tetradecene Pheromone Lures: Application Notes and Protocols
Disclaimer: Due to a lack of specific field deployment data for (Z)-5-tetradecene in the available scientific literature, this document provides generalized application notes and protocols based on established techniques for other lepidopteran pheromones. Researchers should adapt these guidelines and conduct preliminary trials to determine the optimal parameters for their specific target insect and local conditions.
Introduction
(Z)-5-Tetradecene is a chemical compound that has been identified as a component of the sex pheromone in some insect species. Pheromone lures containing this and other semiochemicals are valuable tools in integrated pest management (IPM) programs for monitoring insect populations. Effective field deployment is critical for maximizing the efficacy of these lures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for deploying (Z)-5-tetradecene pheromone lures.
Materials and Equipment
Table 1: Materials and Equipment for Field Deployment
| Category | Item | Specifications |
| Pheromone Lure | (Z)-5-Tetradecene Lure | Specify loading dose (e.g., 1 mg, 5 mg) |
| Specify dispenser type (e.g., rubber septum, polyethylene vial) | ||
| Traps | Sticky Traps (e.g., Delta, Wing) | Appropriate for the target insect size |
| Funnel Traps (e.g., Bucket, Universal Moth Trap) | For capturing larger numbers of insects | |
| Trap Placement | Stakes or hangers | To position traps at the desired height |
| GPS unit | For mapping trap locations | |
| Flagging tape | For marking trap locations | |
| Data Collection | Field notebook or data logger | For recording trap catches and environmental conditions |
| Forceps | For handling and removing insects from sticky traps | |
| Personal Protective Equipment | Gloves | To prevent contamination of lures |
Experimental Protocols
Lure Handling and Storage
Proper handling and storage of pheromone lures are crucial to maintain their integrity and effectiveness.
-
Storage: Store lures in their original sealed packaging in a freezer at -20°C until use. This minimizes the loss of volatile components.
-
Handling: Wear nitrile gloves when handling lures to prevent contamination from hands. Do not handle lures with bare hands.
-
Acclimatization: Before deployment, allow the sealed lure packages to equilibrate to ambient temperature for approximately 30 minutes to prevent condensation from forming on the lure surface.
Trap Assembly and Lure Placement
The type of trap and the placement of the lure within it can significantly impact capture rates.
-
Trap Selection: Choose a trap design that is known to be effective for the target insect group. Sticky traps are suitable for monitoring low to moderate populations, while funnel traps are better for mass trapping or high-density populations.
-
Lure Placement in Sticky Traps: In Delta or Wing traps, suspend the lure from the center of the trap's inner surface using a wire hanger or place it in the designated lure holder. Ensure the lure does not touch the sticky surface.
-
Lure Placement in Funnel Traps: In bucket or funnel traps, the lure is typically placed within the trap body, suspended from the lid or a central hanger, above the collection container.
Field Deployment Strategy
The spatial arrangement of traps in the field is a critical factor for obtaining reliable monitoring data.
-
Trap Density: The number of traps per unit area will depend on the monitoring objective. For early detection, a lower density (e.g., 1 trap per 1-5 hectares) may be sufficient. For population monitoring or mass trapping, a higher density will be required.
-
Trap Spacing: Place traps at a minimum distance of 50-100 meters apart to avoid interference between pheromone plumes.
-
Trap Height: The optimal trap height varies depending on the flight behavior of the target species. A common starting point is to place traps at canopy height or 1-1.5 meters above the ground for low-flying insects.
-
Experimental Design: For research purposes, employ a randomized complete block design to account for field variability. Each block should contain one of each treatment being tested.
Caption: A generalized workflow for a pheromone trapping experiment.
Data Collection and Maintenance
Consistent data collection and trap maintenance are essential for the duration of the monitoring period.
-
Monitoring Interval: Check traps at regular intervals, typically once or twice a week.
-
Data to Record: For each trap, record the number of target insects captured, the date, and any relevant environmental conditions (e.g., temperature, wind speed, rainfall).
-
Trap Maintenance: Remove all captured insects at each check. Replace sticky trap liners when they become dirty or filled with insects.
-
Lure Replacement: Replace pheromone lures according to the manufacturer's recommendations, typically every 4-6 weeks, or as determined by field longevity studies.
Data Presentation
Quantitative data should be organized into tables for clear comparison of different treatments or monitoring periods.
Table 2: Example of Trap Capture Data
| Trap ID | Date | Target Insects Captured | Non-Target Insects | Notes |
| T1-A | 2025-07-07 | 15 | 3 | Lure replaced |
| T1-B | 2025-07-07 | 22 | 5 | |
| T2-A | 2025-07-14 | 18 | 4 | |
| T2-B | 2025-07-14 | 25 | 6 | Sticky liner replaced |
Table 3: Example of Lure Efficacy Comparison
| Lure Formulation | Mean Trap Capture (insects/trap/week) ± SE |
| (Z)-5-Tetradecene (1 mg) | Data to be determined by experiment |
| (Z)-5-Tetradecene (5 mg) | Data to be determined by experiment |
| Control (no lure) | Data to be determined by experiment |
Signaling Pathway and Logical Relationships
The deployment of pheromone lures is based on the principle of disrupting or monitoring the natural chemical communication of insects.
Caption: The logical pathway from pheromone release to insect capture.
Application Notes and Protocols: (Z)-5-Tetradecene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of (Z)-5-tetradecene as a versatile intermediate in organic synthesis, with a focus on its preparation via the Wittig reaction and its subsequent functionalization through epoxidation. The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for laboratory implementation.
Introduction
(Z)-5-Tetradecene is a long-chain alkene that serves as a valuable building block in the synthesis of various organic molecules, particularly insect pheromones and other bioactive compounds. Its Z-configured double bond provides a key structural motif that can be further elaborated to introduce diverse functionalities. This document outlines the synthesis of (Z)-5-tetradecene and its application as an intermediate in the preparation of value-added chemical entities.
Synthesis of (Z)-5-Tetradecene via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[1][2][3][4][5] The reaction of a phosphorus ylide with an aldehyde or ketone allows for the formation of a carbon-carbon double bond at a specific position. For the synthesis of (Z)-alkenes such as (Z)-5-tetradecene, non-stabilized ylides are typically employed under salt-free conditions to ensure high Z-selectivity.[3]
The synthesis of (Z)-5-tetradecene can be achieved through the reaction of nonyltriphenylphosphonium bromide with pentanal. The overall reaction scheme is presented below:
Caption: Wittig synthesis of (Z)-5-Tetradecene.
Experimental Protocol: Wittig Synthesis of (Z)-5-Tetradecene
Materials:
-
Nonyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Pentanal
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend nonyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of pentanal (1.0 equivalent) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide as a major byproduct, is then purified by column chromatography on silica gel using hexane as the eluent to afford pure (Z)-5-tetradecene.
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| Nonyltriphenylphosphonium bromide | 497.48 | 1.1 |
| n-Butyllithium | 64.06 | 1.0 |
| Pentanal | 86.13 | 1.0 |
| Product | Molar Mass ( g/mol ) | Expected Yield |
| (Z)-5-Tetradecene | 196.37 | 70-85% |
Note: Expected yields are based on typical Wittig reactions of this type and may vary.
Characterization Data for (Z)-5-Tetradecene
-
¹H NMR (CDCl₃, 400 MHz): δ 5.38-5.28 (m, 2H, -CH=CH-), 2.08-1.98 (m, 4H, -CH₂-CH=CH-CH₂-), 1.38-1.20 (m, 16H, -(CH₂)₈-), 0.88 (t, J = 6.8 Hz, 6H, 2 x -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 130.1, 129.5, 31.9, 29.7, 29.5, 29.3, 29.2, 27.2, 22.7, 14.1.
-
Mass Spectrum (EI): m/z (%) = 196 (M⁺), 139, 125, 111, 97, 83, 69, 55, 41.[6]
(Z)-5-Tetradecene as a Synthetic Intermediate: Epoxidation
The double bond of (Z)-5-tetradecene provides a reactive handle for further chemical transformations. One common and useful reaction is epoxidation, which introduces a three-membered epoxide ring. This functional group can then be opened by various nucleophiles to introduce new functionalities with stereochemical control. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[1][7]
Caption: Epoxidation of (Z)-5-Tetradecene.
Experimental Protocol: Epoxidation of (Z)-5-Tetradecene
Materials:
-
(Z)-5-Tetradecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve (Z)-5-tetradecene (1.0 equivalent) in DCM in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (Z)-5,6-epoxytetradecane.
Quantitative Data
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| (Z)-5-Tetradecene | 196.37 | 1.0 |
| m-CPBA (~77%) | 172.57 (pure) | 1.2 |
| Product | Molar Mass ( g/mol ) | Expected Yield |
| (Z)-5,6-epoxytetradecane | 212.37 | 85-95% |
Note: Expected yields are based on typical epoxidation reactions and may vary.
Applications in Pheromone Synthesis
(Z)-5-Tetradecene and its derivatives are important components of insect sex pheromones. For instance, (Z)-5-tetradecenyl acetate is a known pheromone component for certain species of moths.[5][8][9][10][11] The synthesis of this pheromone would typically involve the conversion of a (Z)-5-tetradecen-1-ol intermediate, which can be prepared using a modified Wittig approach, followed by acetylation. The (Z)-5-tetradecene core is crucial for the biological activity of these molecules.
Conclusion
(Z)-5-Tetradecene is a readily accessible and valuable intermediate in organic synthesis. The Wittig reaction provides a reliable method for its stereoselective preparation. The double bond in (Z)-5-tetradecene can be effectively functionalized, for example, through epoxidation, opening avenues for the synthesis of a variety of target molecules, including biologically active compounds such as insect pheromones. The protocols and data presented herein provide a foundation for researchers to utilize (Z)-5-tetradecene in their synthetic endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. forskning.ruc.dk [forskning.ruc.dk]
- 3. leah4sci.com [leah4sci.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 5-Tetradecen-1-ol, acetate, (Z)- | C16H30O2 | CID 5363545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Tetradecene, (Z)- [webbook.nist.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. 5-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 10. 5-Tetradecen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 11. (Z)-5-tetradecen-1-yl acetate, 35153-13-0 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Z)-5-Tetradecene
Welcome to the technical support center for the synthesis of (Z)-5-Tetradecene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and stereoselectivity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (Z)-5-Tetradecene with high stereoselectivity?
The two most effective and widely used methods for synthesizing (Z)-5-Tetradecene with high Z-selectivity are the Wittig reaction and Z-selective olefin metathesis.
-
Wittig Reaction : This classic olefination method is highly effective for creating Z-alkenes when using non-stabilized or semi-stabilized ylides under specific conditions.[1][2][3] The key to high Z-selectivity is using salt-free conditions, as lithium salts can catalyze the equilibration of intermediates, leading to the more thermodynamically stable E-isomer.[4]
-
Olefin Metathesis : Modern organometallic catalysts, such as specific ruthenium or molybdenum-based catalysts, can achieve excellent Z-selectivity through cross-metathesis.[5][6] This method offers high efficiency and functional group tolerance.[5][7]
Q2: Why is my Wittig reaction producing a low Z/E isomer ratio?
Low Z-selectivity in a Wittig reaction is a common issue. Several factors influence the stereochemical outcome:
-
Ylide Type : Non-stabilized ylides (e.g., those derived from simple alkyl halides) inherently favor the formation of Z-alkenes.[2][3] Stabilized ylides, which contain electron-withdrawing groups, predominantly yield E-alkenes.[1][2]
-
Presence of Lithium Salts : Lithium halides, often byproducts of ylide generation using bases like n-butyllithium (n-BuLi), can promote the reversal of the initial cycloaddition, allowing for equilibration to the more stable threo-betaine intermediate, which leads to the E-alkene.[4] Using salt-free conditions, for instance by generating the ylide with sodium or potassium bases like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), is crucial for high Z-selectivity.[2]
-
Solvent : Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are typically used.[1] Polar aprotic solvents like dimethylformamide (DMF) can sometimes improve Z-selectivity.[1]
-
Temperature : Reactions are typically run at low temperatures (e.g., -78 °C) to ensure kinetic control, which favors the cis-oxaphosphetane intermediate that decomposes to the Z-alkene.[1]
Q3: How can I effectively purify (Z)-5-Tetradecene from its E-isomer?
Separating Z/E isomers can be challenging due to their similar physical properties. The most common methods include:
-
Argentic Chromatography : Silver nitrate-impregnated silica gel (AgNO₃-silica) is highly effective. The π-electrons of the alkene double bond interact with the silver ions, and this interaction is stronger for the less sterically hindered E-isomer, causing it to be retained more strongly on the column while the Z-isomer elutes first.
-
Preparative HPLC : Reversed-phase high-performance liquid chromatography using C18 columns can separate Z/E isomers, although it may require careful method development.[8][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction: Starting materials are still present after the reaction time. | Ensure the ylide was fully formed before adding the aldehyde. This can be checked by the characteristic color change (often deep red or orange). Extend the reaction time or slightly increase the temperature after the initial low-temperature addition. |
| Side reactions: The ylide may be unstable or react with other functional groups. | Use freshly prepared ylide. Ensure all reagents and solvents are anhydrous, as ylides are strong bases and will be quenched by water. | |
| Product loss during workup: The product may be lost during extraction or purification. | The byproduct, triphenylphosphine oxide (TPPO), can sometimes complicate purification. Optimize your chromatography conditions. Ensure complete extraction from the aqueous layer. | |
| Poor Z/E Selectivity | Lithium salt interference: Using n-BuLi or other lithium bases to generate the ylide. | Switch to a sodium or potassium base (e.g., NaH, KHMDS) to create "salt-free" conditions.[2] This prevents the equilibration that favors the E-isomer.[4] |
| Reaction temperature too high: Allowing the reaction to warm prematurely can lead to thermodynamic control. | Maintain a low temperature (e.g., -78 °C) during ylide addition and for a period afterward before slowly warming to room temperature. | |
| Incorrect solvent choice. | Use a non-polar, aprotic solvent like THF. For certain substrates, adding a co-solvent like HMPA (use with caution) or DMF can enhance Z-selectivity. | |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) | Co-elution with product: TPPO has moderate polarity and can be difficult to separate from the alkene product by standard silica gel chromatography. | 1. Precipitation: Cool the reaction mixture in a non-polar solvent (e.g., hexane or pentane) to precipitate out the TPPO, then filter. 2. Column Chromatography: Use a less polar eluent system (e.g., pure hexane) to elute the non-polar alkene first, as TPPO will have a much higher affinity for the silica. |
Data Presentation: Optimizing Wittig Reaction Conditions
The choice of base and solvent is critical for maximizing the Z/E ratio in the Wittig synthesis of (Z)-5-Tetradecene from nonanal and the nonyltriphenylphosphonium ylide. The following table summarizes expected outcomes based on established principles for non-stabilized ylides.
| Base | Solvent | Typical Temperature | Expected Z:E Ratio | Rationale |
| n-BuLi | THF | -78 °C to RT | 60:40 to 85:15 | Generates LiBr salt, which can decrease Z-selectivity by promoting equilibration.[4] |
| NaH | THF / DMSO | 0 °C to RT | >90:10 | "Salt-free" conditions. The absence of lithium ions prevents equilibration, favoring kinetic control and the Z-product.[2] |
| KHMDS | THF | -78 °C to RT | >95:5 | "Salt-free" conditions with a strong, non-nucleophilic base. Often gives the highest Z-selectivity. |
| NaNH₂ | THF | -33 °C to RT | >90:10 | Another option for creating "salt-free" conditions, though less common than KHMDS. |
Detailed Experimental Protocol: Z-Selective Wittig Reaction
This protocol describes the synthesis of (Z)-5-Tetradecene from nonyltriphenylphosphonium bromide and nonanal using KHMDS as a base for high Z-selectivity.
Materials:
-
Nonyltriphenylphosphonium bromide (1.1 eq)
-
Potassium hexamethyldisilazide (KHMDS) (1.05 eq)
-
Nonanal (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add nonyltriphenylphosphonium bromide.
-
Add anhydrous THF to dissolve the salt.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add KHMDS solution (e.g., 1.0 M in THF) dropwise to the stirred suspension.
-
Stir the mixture at -78 °C for 1 hour. The formation of the deep red/orange ylide indicates a successful reaction.
-
-
Wittig Reaction:
-
While maintaining the temperature at -78 °C, add nonanal dropwise via syringe to the ylide solution.
-
Stir the reaction mixture at -78 °C for an additional 2-4 hours.
-
Slowly allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or hexane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO). To remove the bulk of TPPO, triturate the crude oil with cold hexane and filter off the precipitated TPPO solid.
-
Purify the resulting filtrate by flash column chromatography on silica gel using pure hexane as the eluent to isolate (Z)-5-Tetradecene.
-
-
Characterization: Confirm the product structure and Z/E ratio using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Z-selective Wittig synthesis of (Z)-5-Tetradecene.
Caption: Workflow for (Z)-5-Tetradecene Synthesis via Wittig Reaction.
Troubleshooting Logic
This diagram provides a decision tree for troubleshooting low yield or poor selectivity.
Caption: Troubleshooting Decision Tree for (Z)-5-Tetradecene Synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Tetrasubstituted Alkenes via Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. ymc.eu [ymc.eu]
Common challenges in the stereoselective synthesis of 5-Tetradecene, (Z)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of (Z)-5-Tetradecene.
Troubleshooting Guides
Challenge 1: Low Z:E Selectivity in Wittig Reaction
Q1: My Wittig reaction is producing a significant amount of the (E)-5-Tetradecene isomer. How can I improve the Z-selectivity?
A1: Achieving high Z-selectivity in the Wittig reaction is a common challenge, particularly with unstabilized ylides, which are necessary for forming (Z)-alkenes.[1][2] The stereochemical outcome is influenced by several factors, including the nature of the ylide, the solvent, the base used, and the presence of salts.[3]
-
Ylide Selection: Ensure you are using a non-stabilized ylide, such as the one generated from nonyltriphenylphosphonium bromide. Stabilized ylides, which contain electron-withdrawing groups, predominantly yield (E)-alkenes.[1][2]
-
Reaction Conditions: The choice of solvent and base is critical. Non-polar, aprotic solvents generally favor the formation of the Z-isomer. The presence of lithium salts can lead to equilibration of intermediates, resulting in a higher proportion of the more thermodynamically stable (E)-alkene.[2][3] Consider using sodium- or potassium-based bases in salt-free conditions to enhance Z-selectivity.
Q2: I am using a non-stabilized ylide and a sodium-based base, but my Z:E ratio is still not optimal. What else can I try?
A2: If you are still facing issues with Z:E selectivity, you can explore the Horner-Wadsworth-Emmons (HWE) reaction with a Still-Gennari modification. This method is specifically designed to favor the formation of (Z)-alkenes.[4][5][6] The Still-Gennari modification employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6.[4][5] This approach can provide excellent Z-selectivity, often exceeding 95:5.[4]
Table 1: Comparison of Reaction Conditions for Z-Alkene Synthesis
| Method | Reagents | Base | Solvent | Typical Z:E Ratio | Reference |
| Wittig Reaction (non-stabilized ylide) | Nonyltriphenylphosphonium bromide, Nonanal | NaHMDS | THF | ~80:20 to 95:5 | General Knowledge |
| Wittig Reaction (with salt additives) | Nonyltriphenylphosphonium bromide, Nonanal | n-BuLi | THF | Can decrease to ~50:50 | [3] |
| HWE (Still-Gennari) | Diethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, Nonanal | KHMDS, 18-crown-6 | THF | >95:5 | [4][5] |
Challenge 2: Over-reduction in Alkyne Semi-Hydrogenation
Q1: I am attempting to synthesize (Z)-5-Tetradecene by the semi-hydrogenation of 5-tetradecyne using a Lindlar catalyst, but I am observing significant formation of tetradecane.
A1: Over-reduction to the alkane is a frequent issue in alkyne semi-hydrogenation. The Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead, is designed to be less active than standard palladium catalysts to prevent this.[7] However, its effectiveness can be compromised by several factors:
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Catalyst Quality and Preparation: The activity of the Lindlar catalyst is highly dependent on its preparation and the degree of poisoning. An improperly prepared or old catalyst may have unpoisoned palladium sites that are too active and will readily hydrogenate the alkene to an alkane.
-
Reaction Time and Hydrogen Pressure: Carefully monitor the reaction progress by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to stop the reaction once the alkyne has been consumed. Excessive reaction times or high hydrogen pressures will promote over-reduction.
-
Catalyst Loading: Using too much catalyst can also lead to over-hydrogenation. It is advisable to start with a low catalyst loading and optimize as needed.
Q2: Are there alternatives to the Lindlar catalyst that might offer better selectivity against over-reduction?
A2: Yes, several other catalyst systems can be employed for the semi-hydrogenation of alkynes to (Z)-alkenes. One common alternative is the P-2 Nickel Boride (Ni2B) catalyst . This catalyst is often generated in situ from sodium borohydride and a nickel(II) salt and can provide high selectivity for the (Z)-alkene with minimal over-reduction. Additionally, newer catalyst systems based on other transition metals are continuously being developed to offer improved selectivity and functional group tolerance.
Challenge 3: Purification of (Z)-5-Tetradecene
Q1: I have successfully synthesized (Z)-5-Tetradecene via the Wittig reaction, but I am struggling to remove the triphenylphosphine oxide byproduct.
A1: The removal of triphenylphosphine oxide is a well-known purification challenge in Wittig reactions due to its polarity and solubility in many organic solvents. Several methods can be employed for its removal:
-
Crystallization: If your product is a non-polar oil like (Z)-5-Tetradecene, you can often precipitate the triphenylphosphine oxide by concentrating the reaction mixture and triturating with a non-polar solvent like hexane or a mixture of hexane and diethyl ether.
-
Column Chromatography: While effective, it can be tedious on a larger scale. Using a less polar eluent system will help to retain the more polar triphenylphosphine oxide on the silica gel.
-
Precipitation with Metal Salts: Triphenylphosphine oxide can form complexes with certain metal salts, which then precipitate out of solution. A common method is to treat the crude reaction mixture with zinc chloride in a polar solvent like ethanol. The resulting ZnCl2(TPPO)2 complex is insoluble and can be removed by filtration.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the stereoselective synthesis of (Z)-5-Tetradecene?
A1: The yield can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For a Wittig reaction, yields can range from moderate to good, typically in the 40-80% range after purification. For alkyne semi-hydrogenation, yields are often higher, potentially exceeding 90%, provided that over-reduction is minimized and the starting alkyne is of high purity.
Q2: Can I use a ketone instead of an aldehyde in the Wittig reaction to synthesize a tetrasubstituted alkene?
A2: While the Wittig reaction can be performed with ketones, it is generally less reactive than with aldehydes, especially with sterically hindered ketones.[1] For the synthesis of a disubstituted alkene like (Z)-5-Tetradecene, an aldehyde (nonanal) is the appropriate starting material.
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of the (Z)- and (E)-isomers can be distinguished using several analytical techniques:
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¹H NMR Spectroscopy: The coupling constant (J-value) for the vinylic protons is characteristically smaller for the (Z)-isomer (typically 6-12 Hz) compared to the (E)-isomer (typically 12-18 Hz).
-
¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons can also differ between the (Z) and (E) isomers due to steric effects.
-
Gas Chromatography (GC): The two isomers will often have different retention times on a suitable GC column, allowing for their separation and quantification.
Q4: Are there any functional groups that are incompatible with the Wittig reaction or Lindlar hydrogenation?
A4: Yes, certain functional groups can interfere with these reactions.
-
Wittig Reaction: The ylide is a strong base, so the substrate should not contain acidic protons (e.g., alcohols, carboxylic acids) unless they are protected. Carbonyl groups in the substrate can also react with the ylide.
-
Lindlar Hydrogenation: The catalyst can reduce other functional groups such as nitro groups, and can be poisoned by sulfur-containing functional groups.
Experimental Protocols
Protocol 1: Synthesis of (Z)-5-Tetradecene via Wittig Reaction
This protocol is a representative procedure and may require optimization.
Step 1: Preparation of the Phosphonium Ylide
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add nonyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep orange-red ylide indicates a successful reaction.
Step 2: Wittig Reaction
-
Cool the ylide solution back down to 0 °C.
-
Slowly add a solution of nonanal (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the nonanal is consumed.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
To the crude oil, add cold hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Concentrate the filtrate to obtain the crude (Z)-5-Tetradecene.
-
Further purify by flash column chromatography on silica gel using hexane as the eluent.
Protocol 2: Synthesis of (Z)-5-Tetradecene via Lindlar Hydrogenation
This protocol is a representative procedure and may require optimization.
Step 1: Hydrogenation
-
To a round-bottom flask, add 5-tetradecyne (1.0 eq) and a suitable solvent such as ethyl acetate or hexane.
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 mol % Pd).
-
Add quinoline (1-2 eq relative to Pd) as an additional poison to improve selectivity.
-
Seal the flask, evacuate, and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by GC or TLC.
Step 2: Work-up and Purification
-
Once the starting alkyne is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-5-Tetradecene.
-
If necessary, purify by flash column chromatography on silica gel using hexane as the eluent to remove any remaining starting material or byproducts.
Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Pheromone Blends with (Z)-5-Tetradecenyl Acetate for Moth Attraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of pheromone blends containing (Z)-5-tetradecenyl acetate for moth attraction.
Frequently Asked Questions (FAQs)
Q1: What is (Z)-5-tetradecenyl acetate and why is it significant in moth pheromone research?
A1: (Z)-5-tetradecenyl acetate (Z5-14:Ac) is a fatty acid derivative that functions as a sex pheromone component for various moth species. Female moths release a specific blend of pheromones to attract conspecific males for mating. The precise ratio of components in this blend is often critical for eliciting a behavioral response in males. Understanding and optimizing blends containing Z5-14:Ac is crucial for developing effective species-specific lures for pest monitoring and control.
Q2: How is the optimal blend ratio of (Z)-5-tetradecenyl acetate determined?
A2: The optimal blend ratio is typically determined through a combination of laboratory and field experiments. Gas Chromatography-Electroantennography (GC-EAG) is used to identify compounds in the female pheromone gland extract that elicit an electrical response in the male moth's antenna. Subsequently, wind tunnel bioassays and field trapping experiments are conducted with various ratios of the identified components to determine the most attractive blend for male moths.
Q3: Can (Z)-5-tetradecenyl acetate be used as a single-component lure?
A3: While (Z)-5-tetradecenyl acetate is a key pheromone component for some species, it is often most effective when used in a specific blend with other compounds. In many cases, a single component is not sufficient to elicit the full range of male attraction behaviors, which can include upwind flight, landing, and mating attempts. For instance, in field trials with Agrotis exclamationis, a blend of (Z)-5-tetradecenyl acetate and (Z)-9-tetradecenyl acetate was found to be effective.[1]
Q4: What are the typical concentrations of (Z)-5-tetradecenyl acetate used in lures?
A4: The optimal concentration, or dose, of the pheromone blend in a lure can vary significantly depending on the target moth species, the type of dispenser used, and environmental conditions. Doses can range from micrograms to milligrams per dispenser. It is essential to conduct dose-response experiments to determine the most effective concentration for a specific application.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of pheromone blends containing (Z)-5-tetradecenyl acetate.
Problem 1: Low or no moth attraction to synthetic pheromone blends in field traps.
| Possible Cause | Troubleshooting Step |
| Incorrect Blend Ratio | The ratio of (Z)-5-tetradecenyl acetate to other components is critical. Review the literature for known ratios for the target species or conduct systematic trials with varying blend ratios. For example, a 100:16 ratio of (Z)-5-tetradecenyl acetate to (Z)-9-tetradecenyl acetate was effective for Agrotis exclamationis.[1] |
| Suboptimal Pheromone Dose | Too high or too low of a pheromone concentration can reduce trap catch. Test a range of doses in your lures. |
| Presence of Antagonistic Compounds | Contaminants or incorrect isomers in the synthetic blend can inhibit attraction. Ensure the purity of your synthetic compounds through analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS). |
| Improper Trap Placement | Traps should be placed at the appropriate height and location for the target species' flight behavior. Consult literature on the specific moth for guidance on trap deployment. |
| Ineffective Lure Dispenser | The dispenser may release the pheromone too quickly or too slowly. Select a dispenser type (e.g., rubber septum, capillary tube) appropriate for the volatility of the compounds and the desired release rate. |
Problem 2: Inconsistent results in wind tunnel bioassays.
| Possible Cause | Troubleshooting Step |
| Variable Airflow | Ensure a consistent and laminar airflow in the wind tunnel. Calibrate your anemometer regularly. |
| Pheromone Plume Inconsistency | The shape and concentration of the pheromone plume can be affected by the release point and airflow. Use a smoke generator to visualize the plume and ensure it is reaching the release platform. |
| Moth Acclimatization | Moths may be stressed from handling. Allow them to acclimate to the wind tunnel conditions (temperature, humidity, light) for a period before the experiment. |
| Circadian Rhythm | Moths are often most active during specific times of their photoperiod. Conduct bioassays during the species' natural activity period. |
| Contamination | Residual pheromones from previous trials can affect results. Thoroughly clean the wind tunnel between experiments with an appropriate solvent (e.g., hexane, ethanol). |
Problem 3: No or weak signal in Gas Chromatography-Electroantennography (GC-EAG).
| Possible Cause | Troubleshooting Step |
| Inactive Antenna | The moth antenna may be damaged or no longer viable. Use freshly prepared antennae and check for a baseline response to a known standard. |
| Poor Electrode Contact | Ensure good electrical contact between the electrodes and the antenna. Use a high-quality conductive gel. |
| Low Pheromone Concentration | The concentration of (Z)-5-tetradecenyl acetate in the sample may be below the detection threshold of the antenna. Concentrate the sample or inject a larger volume. |
| Incorrect GC Column or Temperature Program | The pheromone components may not be separating properly or may be degrading on the column. Optimize the GC method for the analysis of long-chain acetates. |
Quantitative Data
The following tables summarize quantitative data on the use of tetradecenyl acetates in moth pheromone blends.
Table 1: Effective Blend Ratio of (Z)-5-Tetradecenyl Acetate for Agrotis exclamationis
| Pheromone Component | Ratio | Total Dose (µg) | Efficacy | Reference |
| (Z)-5-tetradecenyl acetate | 100 | 350 | Maximum trap captures | [1] |
| (Z)-9-tetradecenyl acetate | 16 |
Table 2: Examples of Other Tetradecenyl Acetate Blend Ratios for Different Moth Species
| Moth Species | Pheromone Component 1 | Ratio 1 | Pheromone Component 2 | Ratio 2 | Efficacy | Reference |
| Cadra cautella | (Z,E)-9,12-tetradecadienyl acetate | 5 | (Z)-9-tetradecenyl acetate | 1 | Highest mating disruption | [2] |
| Dendrolimus houi | (5E,7Z)-5,7-dodecadien-1-ol | 20 | (5E,7Z)-5,7-dodecadien-1-yl acetate | 1 | As effective as virgin females | [3] |
| (5E,7Z)-5,7-dodecadienal | 1 | |||||
| Euhyponomeutoides albithoracellus | (E)-11-tetradecenyl acetate | 1 | (Z)-11-tetradecenyl acetate | 1 | Strong attraction | [4] |
Experimental Protocols
Protocol 1: Wind Tunnel Bioassay for Pheromone Blend Optimization
-
Preparation of Pheromone Blends: Prepare serial dilutions of the synthetic pheromone components, including (Z)-5-tetradecenyl acetate, in a high-purity solvent such as hexane. Create a range of blend ratios to be tested.
-
Lure Preparation: Apply a precise volume (e.g., 10 µL) of each pheromone blend onto a dispenser (e.g., a rubber septum or filter paper). Allow the solvent to evaporate completely.
-
Wind Tunnel Setup: Place the prepared lure at the upwind end of the wind tunnel. Maintain a constant airflow (e.g., 30 cm/s), temperature, and humidity. Use a red light for observation, as most moths are not sensitive to this wavelength.
-
Moth Release: Place a single male moth on a release platform at the downwind end of the tunnel. Allow the moth to acclimate for a few minutes.
-
Behavioral Observation: Record the moth's behavior for a set period (e.g., 5 minutes). Key behaviors to score include:
-
Activation: Wing fanning and antennal movement.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Landing: Landing on or near the pheromone source.
-
-
Data Analysis: For each blend ratio, calculate the percentage of moths exhibiting each behavior. The blend that elicits the highest percentage of landings is considered the most attractive.
-
Control: Use a solvent-only lure as a negative control.
Protocol 2: Field Trapping Experiment
-
Lure Preparation: Prepare lures with different blend ratios and doses of (Z)-5-tetradecenyl acetate and other components, as determined from wind tunnel assays or literature.
-
Trap Setup: Use standardized pheromone traps (e.g., delta or wing traps) with a sticky liner. Place one lure in each trap.
-
Experimental Design: Deploy the traps in the field in a randomized block design to minimize positional effects. Ensure sufficient distance between traps (e.g., >20 meters) to avoid interference.
-
Trap Monitoring: Check the traps at regular intervals (e.g., weekly) and record the number of target moths captured in each trap.
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the mean number of moths captured per trap for each blend ratio.
-
Control: Include traps with no lure (blank) and traps with a commercially available lure (if one exists) as controls.
Mandatory Visualizations
Caption: Generalized olfactory signaling pathway in moths for the detection of pheromones.
Caption: Typical experimental workflow for optimizing a moth pheromone blend.
References
- 1. Attraction of Moths of Two Noctuidae Species to Field Traps Baited With a Mixture of two to three Homologous Acetates in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Pheromone Blend Components, Sex Ratio, and Population Size on the Mating of Cadra cautella (Lepidoptera: Pyralidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.research.lu.se [portal.research.lu.se]
Methods to increase the stability and longevity of (Z)-5-Tetradecene lures
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to enhance the experimental success and reproducibility of studies involving (Z)-5-Tetradecene lures.
Frequently Asked Questions (FAQs)
Q1: My (Z)-5-Tetradecene lure is losing its effectiveness much faster than expected. What are the common causes?
A1: The rapid decline in lure efficacy is typically due to the chemical degradation of (Z)-5-Tetradecene, a long-chain alkene. The primary factors contributing to its degradation are:
-
Oxidation: The double bond in the alkene is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by heat and exposure to certain metals. The oxidation can lead to the formation of epoxides, aldehydes, or other inactive compounds.[1][2]
-
Photodegradation: Exposure to ultraviolet (UV) radiation from direct sunlight can break down the pheromone molecule, altering its structure and rendering it ineffective.[3] Studies have shown that UV light can cause decomposition of pheromone compounds over time.[3]
-
High Temperatures: Elevated temperatures increase the volatility of the pheromone, leading to a faster-than-desired release rate and depletion of the lure.[4] High temperatures can also accelerate chemical degradation processes.[4]
-
Improper Storage: Storing lures at room temperature, in direct sunlight, or in non-sealed containers can lead to significant degradation and loss of the pheromone before use.[4]
Q2: How can I protect my (Z)-5-Tetradecene lures from degradation during experiments?
A2: To enhance stability and longevity, consider the following methods:
-
Incorporate Antioxidants: Adding a chemical stabilizer to the pheromone blend is a common and effective method. Butylated hydroxytoluene (BHT) is a widely used antioxidant that can prolong the lifespan of pheromone lures by preventing oxidative degradation.[4][5] Studies have shown that adding 5-10% BHT can extend lure efficacy for several weeks.[4][5]
-
Use UV Protectants: If lures will be exposed to direct sunlight, incorporating a UV stabilizer into the formulation can mitigate photodegradation.[6]
-
Select an Appropriate Dispenser: The material and design of the lure dispenser (e.g., rubber septum, polyethylene vial, polymer matrix) control the release rate and offer physical protection against environmental factors.[7] Controlled-release formulations, such as those using a polymer matrix, can provide a more stable and prolonged release profile.[8][9]
Q3: What are the best practices for storing (Z)-5-Tetradecene lures?
A3: Proper storage is critical to preserving lure integrity. Lures should be stored in their original, sealed, airtight foil pouches to protect them from oxygen and light.[10] For long-term storage (months), keep them in a freezer at temperatures of -20°C or lower. For short-term storage (days to weeks), refrigeration is adequate. Avoid repeated freeze-thaw cycles.
Q4: I'm observing a very high "flash-off" or initial burst of pheromone release when I first deploy my lures. How can I achieve a more stable release rate for my experiment?
A4: This initial high release is a known phenomenon, especially with certain types of dispensers like polyethylene capsules.[10][11] If a steady, consistent release rate is critical for your experiment from the outset, it is recommended to "air" the lures. Expose the lures to ambient conditions for a period of 24 hours before placing them in the field or experimental setup.[10][11] This allows the initial excess pheromone on the surface to dissipate, leading to a more stable release rate afterward.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between lure batches. | 1. Degradation during storage.2. Variation in pheromone load from the manufacturer. | 1. Ensure all lures are stored properly in a freezer in sealed packaging.2. Quantify the pheromone content of a subset of lures from each batch using GC-MS before starting the experiment. |
| Low trap capture even with fresh lures. | 1. Sub-optimal lure dosage.2. Incorrect ratio of pheromone components (if using a blend).3. Environmental conditions (e.g., high wind, extreme temperatures). | 1. Conduct a dose-response experiment to determine the optimal pheromone load.[6]2. Verify the component ratio of your blend against published literature.3. Deploy traps during periods of moderate weather. Note that high winds can disrupt the pheromone plume. |
| Lure longevity is shorter in summer than in spring. | Increased ambient temperature and solar radiation. | 1. Increase the frequency of lure replacement during hotter months.2. Use lures with a higher initial pheromone load.3. Incorporate stabilizers (antioxidants, UV protectants) into the lure formulation. |
Quantitative Data on Pheromone Lure Aging
The following tables provide example data from studies on structurally similar pheromones, illustrating the decline in pheromone content and emission over time. This data can be used as a benchmark for designing stability studies for (Z)-5-Tetradecene.
Table 1: Emission Decline of Pheromone Components from Lures Aged in a Ventilated Chamber (29.4°C)
| Lure Age (Weeks) | (Z,E)-9,12-tetradecadienyl acetate Mean Emission Decline (%) | (Z)-9-tetradecen-1-ol Mean Emission Decline (%) |
| 0 | 0% | 0% |
| 1 | Not Reported | Not Reported |
| 2 | Not Reported | Not Reported |
| 3 | Not Reported | Not Reported |
| 4 | Not Reported | 62% |
| 5 | 32% | Not Reported |
| (Data adapted from a study on Spodoptera exigua pheromones)[12][13] |
Table 2: Residual Pheromone Content in Commercial Lures After Field Aging for 6 Weeks
| Lure Manufacturer | Initial Pheromone Load (mg) | Pheromone Remaining after 6 Weeks (%) |
| Company A (Standard) | 0.89 | 5.63% |
| Company B | 0.10 | 12.88% |
| Company C | -0.01 (Below detection) | 7.84% |
| Company D | 0.05 | 48.02% |
| (Data adapted from a study on Spodoptera litura pheromones, highlighting variability)[7] |
Diagrams and Visualizations
Caption: Plausible degradation pathways for (Z)-5-Tetradecene via oxidation.
Caption: Standard experimental workflow for testing lure stability and longevity.
Caption: Logical diagram of factors impacting the stability of pheromone lures.
Experimental Protocols
Protocol 1: Quantification of (Z)-5-Tetradecene Content and Degradation in Lures
This protocol details the steps to quantify the amount of pheromone remaining in a lure after a period of field aging.
Objective: To determine the degradation rate and half-life of (Z)-5-Tetradecene in a specific lure dispenser under field conditions.
Materials:
-
(Z)-5-Tetradecene lures (e.g., loaded rubber septa).
-
Field stakes or holders for deploying lures.
-
Analytical grade n-Hexane.
-
Internal standard (e.g., Octyl acetate or another non-interfering compound of known concentration).
-
20 mL glass scintillation vials with caps.
-
2 mL GC vials with inserts.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).[14]
Methodology:
Part A: Lure Aging
-
Prepare a sufficient number of lures for all time points and replicates (minimum 3-5 replicates per time point).
-
Select a subset of lures (T=0) and immediately proceed to Part B for baseline quantification.
-
Deploy the remaining lures in the field in a manner that simulates their intended use (e.g., attached to traps or stakes).[15] Ensure they are exposed to ambient environmental conditions.
-
At predetermined intervals (e.g., 2, 4, 6, and 8 weeks), retrieve a set of replicate lures from the field.[15] Store them immediately in a freezer (-20°C) in labeled, sealed containers until extraction to prevent further degradation.
Part B: Pheromone Extraction
-
For each lure (both T=0 and aged), place the entire dispenser into a 20 mL glass vial.[15]
-
Using a calibrated pipette, add a precise volume (e.g., 10 mL) of n-Hexane containing the internal standard at a known concentration (e.g., 10 µg/mL) to the vial.[10]
-
Seal the vial and allow the pheromone to extract from the dispenser. This can be done by letting it sit at room temperature overnight (approx. 12 hours) or by using gentle agitation (e.g., sonication for 30-60 seconds followed by a shorter rest period).[3]
-
After extraction, carefully transfer a 1 mL aliquot of the hexane extract into a 2 mL GC vial for analysis.[15]
Part C: GC-MS Analysis
-
Instrument Setup:
-
Injector: Set to 225-250°C.
-
Column: Use a suitable non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5, or equivalent).
-
Oven Program: Develop a temperature program that effectively separates (Z)-5-Tetradecene from the solvent, internal standard, and any impurities. A typical program might be: hold at 60°C for 2 min, then ramp at 10-15°C/min to 240°C and hold for 5 min.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Set the transfer line to 250°C and the ion source to 230°C.[14] Collect data in full scan mode to confirm peak identity and in Selective Ion Monitoring (SIM) mode for precise quantification.
-
-
Calibration: Prepare a series of calibration standards of (Z)-5-Tetradecene of known concentrations in hexane with the same internal standard concentration used for extraction. Run these standards to generate a calibration curve.
-
Sample Analysis: Inject 1 µL of each lure extract into the GC-MS.[15]
-
Data Processing:
-
Identify the peaks for (Z)-5-Tetradecene and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for both compounds.
-
Using the calibration curve, calculate the concentration and absolute amount (in µg or mg) of (Z)-5-Tetradecene remaining in each lure at each time point.
-
Calculate the percentage of pheromone remaining relative to the T=0 baseline lures. Plot this percentage against time (weeks) to visualize the degradation curve.
-
References
- 1. Oxidation of n-Tetradecane and 1-Tetradecene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. fs.usda.gov [fs.usda.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Controlled Delivery Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of aging on pheromone emission from a commercial beet armyworm (Lepidoptera: Noctuidae) lure and trap efficiency [agris.fao.org]
- 14. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Preventing isomerization of (Z)-5-Tetradecene during synthesis and storage
Technical Support Center: (Z)-5-Tetradecene
Welcome to the technical support center for (Z)-5-tetradecene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization during the synthesis and storage of (Z)-5-tetradecene.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of (Z)- to (E)-isomerization in 5-tetradecene?
A1: The isomerization of (Z)-5-tetradecene to its more thermodynamically stable (E)-isomer can be initiated by several factors:
-
Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond.
-
Light (UV radiation): Photochemical isomerization can occur, often facilitated by a photosensitizer, which allows the molecule to reach an excited state where rotation around the double bond is possible.[1][2][3][4][5]
-
Acids and Bases: Traces of acid or base can catalyze isomerization by protonating or deprotonating the double bond, which facilitates rotation.[6][7]
-
Transition Metals: Certain transition metal catalysts, sometimes used in synthesis or present as impurities, can promote isomerization.[8][9]
-
Radicals: The presence of radical initiators can also lead to isomerization.
Q2: How can I synthesize (Z)-5-tetradecene with high stereoselectivity?
A2: Two common methods for synthesizing Z-alkenes with high stereoselectivity are the Wittig reaction and the partial hydrogenation of an alkyne.
-
Wittig Reaction: Using an unstabilized or semi-stabilized phosphonium ylide generally favors the formation of the (Z)-isomer.[10][11][12] The reaction should be performed under salt-free conditions to maximize Z-selectivity.
-
Partial Hydrogenation of Alkynes: The semi-hydrogenation of 5-tetradecyne using a poisoned catalyst, such as Lindlar's catalyst or a P-2 nickel catalyst, will yield (Z)-5-tetradecene.[13][14][15][16][17][18][19] These catalysts facilitate the syn-addition of hydrogen across the triple bond.
Q3: What are the recommended storage conditions for (Z)-5-tetradecene to minimize isomerization?
A3: To maintain the isomeric purity of (Z)-5-tetradecene during storage, the following conditions are recommended:
-
Temperature: Store at low temperatures, preferably at or below -20°C.[20]
-
Light: Store in an amber or opaque vial to protect from light.[21]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can generate radicals that may catalyze isomerization.[21][22]
-
Purity: Ensure the sample is free from acidic, basic, or metallic impurities.
Troubleshooting Guide
Problem 1: My GC-MS analysis shows a significant amount of the (E)-isomer after synthesis.
| Possible Cause | Troubleshooting Step |
| Wittig Reaction Conditions | If using a Wittig reaction, ensure you are using an unstabilized ylide and salt-free conditions. The presence of lithium salts can decrease Z-selectivity.[12] |
| Hydrogenation Catalyst | If performing a semi-hydrogenation, ensure your Lindlar catalyst is not exhausted or improperly prepared, which could lead to over-reduction or isomerization.[15] |
| Reaction Temperature | High reaction temperatures can promote thermal isomerization. Conduct the reaction at the lowest effective temperature. |
| Work-up and Purification | Isomerization can occur during work-up or purification if acidic or basic conditions are used, or if the sample is exposed to heat or light for extended periods. Use neutral conditions and minimize exposure to energy sources. |
Problem 2: The isomeric purity of my stored (Z)-5-tetradecene is decreasing over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Storing at room temperature or even at 4°C may not be sufficient to prevent slow isomerization. Transfer the sample to a -20°C or -80°C freezer.[20] |
| Exposure to Light | Ensure the storage container is opaque or stored in a dark location to prevent photochemical isomerization.[21] |
| Presence of Oxygen | Oxygen can lead to the formation of peroxides and other radical species that can catalyze isomerization. Ensure the vial is properly sealed under an inert atmosphere.[21][22] |
| Container Material | Store in a high-quality, inert glass container. Avoid plastics that may leach impurities. |
| Contaminants | Residual acid, base, or metal catalysts from the synthesis can cause isomerization during storage. Ensure the product is of high purity before long-term storage. |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction for the Synthesis of (Z)-5-Tetradecene
This protocol is adapted from general procedures for Z-selective Wittig reactions.
Materials:
-
Nonyltriphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Pentanal
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Standard glassware for air-sensitive reactions
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an argon atmosphere, suspend nonyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to -78°C in a dry ice/acetone bath.
-
Add a solution of NaHMDS (1.0 M in THF, 1.05 eq) dropwise to the suspension with vigorous stirring.
-
Allow the resulting deep red-orange solution to stir at -78°C for 1 hour.
-
Olefination: Add a solution of pentanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield (Z)-5-tetradecene.
Protocol 2: Partial Hydrogenation of 5-Tetradecyne using Lindlar's Catalyst
This protocol is a general procedure for the semi-hydrogenation of alkynes.
Materials:
-
5-Tetradecyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Hexane
-
Quinoline (optional, as an additional poison)
-
Hydrogen gas
-
Standard hydrogenation apparatus
Procedure:
-
In a hydrogenation flask, dissolve 5-tetradecyne (1.0 eq) in hexane.
-
Add Lindlar's catalyst (0.05 eq by weight).
-
(Optional) Add a small amount of quinoline (1-2 drops) to further deactivate the catalyst and prevent over-reduction.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically to 1 atm, or as determined for the specific setup).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS or TLC. The reaction should be stopped once the starting alkyne has been consumed to prevent isomerization of the Z-alkene product.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with hexane.
-
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-5-tetradecene.
-
Further purification can be achieved by flash chromatography if necessary.
Protocol 3: Purification of (Z)-5-Tetradecene using Argentation Chromatography
This protocol describes the separation of (Z)- and (E)-isomers using silver nitrate-impregnated silica gel.[23][24][25][26]
Materials:
-
Silica gel
-
Silver nitrate (AgNO₃)
-
Mixture of (Z)- and (E)-5-tetradecene
-
Hexane
-
Diethyl ether
-
Standard chromatography column
Procedure:
-
Preparation of AgNO₃-Silica Gel: Prepare a 10-20% (w/w) solution of silver nitrate in deionized water or methanol. In a fume hood, slurry the silica gel with this solution.
-
Remove the solvent under reduced pressure in the dark (a rotary evaporator covered with aluminum foil works well).
-
Dry the impregnated silica gel in a vacuum oven at 60-80°C for several hours until it is a free-flowing powder. Store in the dark.
-
Column Packing: Pack a chromatography column with the AgNO₃-silica gel using hexane as the slurry solvent. Protect the column from light by wrapping it in aluminum foil.
-
Chromatography: Dissolve the alkene isomer mixture in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of diethyl ether in hexane (e.g., starting from 100% hexane and gradually increasing the diethyl ether concentration). The (E)-isomer will elute first, followed by the (Z)-isomer, which complexes more strongly with the silver ions.
-
Collect fractions and analyze by GC-MS to determine the purity of the isomers.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: Factors leading to the isomerization of (Z)-5-tetradecene.
Caption: Troubleshooting workflow for unexpected isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the E → Z isomerization of alkenes using small molecule photocatalysts :: MPG.PuRe [pure.mpg.de]
- 6. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable s ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05213B [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cobalt-Catalyzed Z to E Isomerization of Alkenes: An Approach to (E)-β-Substituted Styrenes [organic-chemistry.org]
- 9. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00449A [pubs.rsc.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. The Z-selective Wittig reaction [almerja.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Alkene synthesis by alkyne semireduction [organic-chemistry.org]
- 19. P-2 nickel boride, a catalyst with a remarkable affinity for norbornene double bonds. A highly convenient method for the selective hydrogenation of strained bicyclic double bonds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. agronomy.emu.ee [agronomy.emu.ee]
- 22. researchgate.net [researchgate.net]
- 23. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 26. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
Environmental factors affecting the efficacy of cis-5-Tetradecene in the field
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cis-5-Tetradecene in field experiments. The information provided is based on established principles of insect pheromone application and may require adaptation for your specific experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during the field application of cis-5-Tetradecene.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no target insect attraction. | Pheromone Degradation: Exposure to environmental stressors can degrade cis-5-Tetradecene. | - UV Radiation: Use dispensers with UV protectants or formulations designed to shield the pheromone from sunlight.[1][2] - High Temperatures: In hot climates, consider using dispensers with a slower, more controlled release rate to prevent rapid degradation.[3][4] - Oxidation: Ensure lures are stored properly in airtight containers away from heat and light before deployment.[1][5] |
| Incorrect Dispenser Placement: The height and location of the dispenser can significantly impact the pheromone plume. | - Trap Height: Experiment with different trap heights to determine the optimal placement for your target species.[6][7] - Wind Direction: Place traps in locations where the prevailing wind will carry the pheromone plume towards the target area.[4][8] - Canopy Density: In dense foliage, the pheromone plume can be disrupted. Place dispensers in areas with adequate airflow.[9][10] | |
| Ineffective Lure Formulation: The type of dispenser and its formulation affect the release rate and longevity of the pheromone. | - Release Rate: Select a dispenser with a release rate appropriate for the duration of your experiment and the environmental conditions.[3][11][12] - Formulation Type: Consider specialized formulations like microencapsulated or matrix-based dispensers for extended and controlled release.[13][14] | |
| Inconsistent results between experimental sites. | Variable Environmental Conditions: Differences in temperature, humidity, and soil type can alter pheromone efficacy. | - Site Characterization: Record and compare environmental data (temperature, humidity, wind speed, soil type) for all experimental sites. - Soil Type: Be aware that soil composition can affect the movement and persistence of the pheromone in the environment.[15][16][17] |
| Presence of Competing Odors: Strong background odors from non-target plants or other sources can interfere with the pheromone signal. | - Site Selection: Choose experimental sites with minimal competing vegetation or other sources of strong odors. | |
| Rapid decline in lure effectiveness. | High Pheromone Volatility: Elevated temperatures can lead to a rapid release and depletion of the pheromone.[4] | - Controlled-Release Dispensers: Utilize dispensers designed for sustained release over longer periods.[12] - Lure Replacement Schedule: Adjust the frequency of lure replacement based on observed efficacy and environmental conditions.[6] |
| Photoisomerization: UV light can alter the chemical structure of the pheromone, rendering it inactive.[1] | - UV-Protectant Formulations: Employ formulations that incorporate UV-screening agents to protect the pheromone.[1] |
Frequently Asked Questions (FAQs)
???+ question "What are the primary environmental factors that affect the efficacy of cis-5-Tetradecene?"
???+ question "How can I protect cis-5-Tetradecene from degradation in the field?"
???+ question "What is the optimal placement for a cis-5-Tetradecene dispenser?"
???+ question "How often should I replace the cis-5-Tetradecene lures?"
Quantitative Data Summary
| Environmental Factor | Effect on Pheromone | Impact on Efficacy | Mitigation Strategy |
| High Temperature | Increased volatility and degradation rate.[3][4] | Can lead to a "burst" release and a shorter effective lifespan of the lure. | Use controlled-release dispensers; adjust lure replacement schedule. |
| Low Temperature | Decreased volatility. | Reduced size and concentration of the pheromone plume, potentially leading to lower attraction. | Use lures with a higher release rate in cooler conditions. |
| High UV Radiation | Photo-degradation and isomerization.[1][18] | Loss of biological activity. | Use UV-protected dispensers and formulations. |
| High Humidity | Can affect dispersal and may increase oxidation.[4][19] | May alter the shape and concentration of the pheromone plume. | Consider the impact of humidity when interpreting results. |
| Strong Wind | Rapid dilution of the pheromone plume.[4][8] | Makes it difficult for insects to locate the source. | Place dispensers in locations with some protection from strong winds. |
| Low Wind/Still Air | Limited dispersal of the pheromone. | The pheromone plume will not travel far, limiting the area of effect. | Place dispensers in locations with some air movement. |
Experimental Protocols
A detailed experimental protocol should be tailored to the specific research question. However, the following provides a general methodology for a field trial to evaluate the efficacy of cis-5-Tetradecene.
Objective: To assess the effectiveness of cis-5-Tetradecene in attracting a target insect species in a field setting.
Materials:
-
cis-5-Tetradecene lures (specify manufacturer and formulation)
-
Insect traps appropriate for the target species
-
Control lures (blank, solvent-only)
-
Stakes or other means of deploying traps at a consistent height
-
GPS device for mapping trap locations
-
Data collection sheets or electronic device
-
Weather monitoring equipment (optional but recommended)
Methodology:
-
Site Selection: Choose a minimum of three replicate field sites with similar environmental conditions and a known or suspected population of the target insect.
-
Trap Deployment:
-
In each site, establish a grid of traps. The distance between traps should be sufficient to avoid interference (typically at least 20-50 meters, but this can vary).
-
Randomly assign each trap to receive either a cis-5-Tetradecene lure or a control lure.
-
Deploy all traps at a consistent height from the ground.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., daily, weekly).
-
For each trap, record the number of target insects captured.
-
Also, record any non-target species captured.
-
Note the date, time, and environmental conditions (temperature, wind, precipitation) at the time of each check.
-
-
Lure Maintenance: Replace the cis-5-Tetradecene and control lures according to the manufacturer's recommendations or a predetermined schedule based on preliminary studies.
-
Data Analysis:
-
Compare the mean number of target insects captured in traps with cis-5-Tetradecene lures to the mean number captured in control traps using appropriate statistical tests (e.g., t-test, ANOVA).
-
Analyze the effect of environmental variables on trap catch if this data was collected.
-
Visualizations
Caption: Key environmental factors influencing the efficacy of cis-5-Tetradecene.
Caption: A generalized workflow for a field efficacy trial of cis-5-Tetradecene.
References
- 1. researchgate.net [researchgate.net]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. livetoplant.com [livetoplant.com]
- 5. Why Some Lures Don’t Work: The Science Behind Effective Pest Trapping | MitraSena [mitrasena.com]
- 6. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 9. Sex Pheromone Aerosol Devices for Mating Disruption: Challenges for a Brighter Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. suterra.com [suterra.com]
- 13. fs.usda.gov [fs.usda.gov]
- 14. Use of a Sprayable Sex Pheromone Formulation in Landscape-Level Control of Choristoneura fumiferana Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Different Soils on Pheromone-Enhanced Movement of Entomopathogenic Nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Different Soils on Pheromone-Enhanced Movement of Entomopathogenic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigating Photo-Degradation as a Potential Pheromone Production Pathway in Spotted Lanternfly, Lycorma delicatula - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Improving signal-to-noise ratio in GC-MS analysis of trace (Z)-5-Tetradecene
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of trace levels of (Z)-5-Tetradecene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the signal-to-noise ratio (S/N) for this challenging analyte.
Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of (Z)-5-Tetradecene, offering potential causes and actionable solutions.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
| Potential Cause | Recommended Solution |
| Low Analyte Concentration in Sample | Employ pre-concentration techniques such as Solid-Phase Microextraction (SPME) or Liquid-Liquid Extraction (LLE) to increase the analyte concentration before injection. |
| Suboptimal GC Inlet Parameters | Optimize the injection mode. For trace analysis, a splitless or pulsed split injection is often preferred over a split injection to introduce more of the sample onto the column.[1] Ensure the use of an inert liner, potentially with glass wool, to aid in sample vaporization and protect the column.[2] |
| Inefficient Ionization | Consider using a softer ionization technique like Chemical Ionization (CI) if the molecular ion is not prominent with Electron Ionization (EI).[3][4] Alternatively, operating EI at a lower energy (e.g., 15 eV instead of 70 eV) can reduce fragmentation and enhance the molecular ion, potentially improving the S/N for target ions.[5] |
| High Background Noise | Check for and eliminate leaks in the GC system.[6] Ensure high-purity carrier gas and use appropriate gas purifiers. Column bleed at high temperatures can also contribute to background noise; use a low-bleed column and condition it properly. |
| Analyte Adsorption or Degradation | Use a deactivated inlet liner and ensure the entire sample flow path is inert.[7] For thermally labile compounds, a cold splitless injection can minimize degradation in the hot inlet. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Active Sites in the Inlet or Column | Use a fresh, deactivated inlet liner. If peak tailing persists, trim 10-20 cm from the front of the GC column to remove active sites that have developed over time. |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector according to the manufacturer's instructions. An incorrect installation can create dead volume, leading to peak tailing. |
| Column Overload | If peaks are fronting, the column may be overloaded. Reduce the injection volume or dilute the sample. Using a column with a thicker stationary phase film can also increase sample capacity. |
| Inappropriate Initial Oven Temperature | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper solvent trapping and analyte focusing at the head of the column. An initial temperature that is too high can cause broad or split peaks. |
Frequently Asked Questions (FAQs)
Q1: How can I significantly increase the signal intensity for (Z)-5-Tetradecene?
A1: Besides optimizing injection and ionization parameters, derivatization is a powerful technique to enhance the signal intensity. For alkenes like (Z)-5-Tetradecene, derivatization with dimethyl disulfide (DMDS) can create a more readily ionizable derivative with characteristic mass spectral fragments, which can significantly improve the signal-to-noise ratio.[1][3][7][8]
Q2: What are the ideal GC-MS parameters for analyzing (Z)-5-Tetradecene?
A2: While optimal parameters are instrument-dependent, a good starting point for a non-polar analyte like (Z)-5-Tetradecene would be to use a non-polar capillary column (e.g., DB-5ms). A temperature program starting at a low enough temperature to focus the analyte (e.g., 60°C) and ramping up to a temperature that ensures elution without degradation (e.g., up to 280°C) is recommended. For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode will provide a significant increase in sensitivity compared to full scan mode.[7]
Q3: My baseline is noisy. What are the first things I should check?
A3: A noisy baseline is often due to leaks, contaminated carrier gas, or column bleed.[6]
-
Check for leaks: Use an electronic leak detector to check all fittings, especially at the inlet and detector.
-
Verify gas purity: Ensure you are using high-purity carrier gas and that your gas traps are not exhausted.
-
Assess column bleed: Run a blank temperature program without an injection. A rising baseline with characteristic m/z ions (e.g., 207, 281 for polysiloxane columns) indicates column bleed. Conditioning the column or replacing it if it's old can resolve this.
Q4: Should I use a liner with or without glass wool for analyzing (Z)-5-Tetradecene?
A4: For trace analysis of semi-volatile compounds, a liner with deactivated glass wool is often recommended.[2] The glass wool aids in the uniform vaporization of the sample, traps non-volatile residues protecting the column, and can improve reproducibility. However, it's crucial that the glass wool is also deactivated to prevent adsorption of the analyte.
Data Presentation: Expected Signal-to-Noise Ratio Improvements
The following table summarizes the expected qualitative and semi-quantitative improvements in the signal-to-noise ratio for trace (Z)-5-Tetradecene analysis based on various optimization strategies. The exact improvement will depend on the specific instrument and experimental conditions.
| Technique | Expected S/N Improvement | Principle of Enhancement | Reference |
| Splitless Injection vs. Split Injection (10:1) | 10-50x | More analyte is transferred to the column. | [1] |
| Selected Ion Monitoring (SIM) vs. Full Scan | 10-100x | The mass spectrometer dwells longer on specific ions of interest, increasing the signal for those ions and reducing noise from other m/z values. | [7] |
| Cold Splitless Injection vs. Hot Splitless Injection | 1.5-2x | Minimizes thermal degradation of the analyte in the hot inlet, leading to a higher signal. | [9] |
| Low-Energy EI (e.g., 15 eV) vs. Standard EI (70 eV) | ~2x | Reduces fragmentation, leading to a more intense molecular ion or key fragment ions. | [5] |
| Chemical Ionization (CI) vs. Electron Ionization (EI) | Variable, can be significant | Produces a strong protonated molecule ([M+H]+) with less fragmentation, concentrating the ion current into a single, high-mass ion. | [3][4] |
| DMDS Derivatization | Potentially >10x | Creates a derivative with a higher ionization efficiency and characteristic high-mass fragments that are easily distinguished from background noise. | [7][8] |
Experimental Protocols
Protocol 1: Splitless Injection for Trace Analysis of (Z)-5-Tetradecene
-
Sample Preparation: Dissolve the sample containing (Z)-5-Tetradecene in a high-purity volatile solvent (e.g., hexane) to a final concentration in the low ng/µL to pg/µL range.
-
Inlet Configuration:
-
Install a deactivated, single-taper glass liner with deactivated glass wool.
-
Set the injector temperature to 250°C.
-
Use a high-purity septum and change it regularly.
-
-
Injection Parameters:
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Splitless Time: 0.75 minutes.
-
Purge Flow to Split Vent: 50 mL/min at 0.75 minutes.
-
-
GC Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Parameters:
-
Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for (Z)-5-Tetradecene (C14H28, MW 196.37): m/z 196 (molecular ion), and characteristic fragment ions (e.g., 55, 69, 83, 97).
-
Dwell Time: 100 ms per ion.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Derivatization of (Z)-5-Tetradecene with Dimethyl Disulfide (DMDS)
-
Reagent Preparation: Prepare a solution of 10% iodine in dimethyl disulfide (w/v).
-
Reaction:
-
In a reaction vial, add approximately 1 mg of the hydrocarbon sample (or the dried extract).
-
Add 100 µL of dimethyl disulfide.
-
Add 10 µL of the iodine in DMDS solution.
-
Seal the vial and heat at 40°C for 15-60 minutes.[1] The reaction progress can be monitored by the disappearance of the iodine color.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane.
-
Add 1 mL of aqueous sodium thiosulfate solution (5%) to quench the excess iodine.
-
Vortex and allow the layers to separate.
-
Collect the upper hexane layer containing the DMDS adduct.
-
-
Analysis: Inject 1 µL of the hexane solution into the GC-MS using the parameters described in Protocol 1. The mass spectrometer should be set to monitor for the molecular ion of the DMDS adduct (M+ = 290.5 for a C14H28 adduct) and the characteristic fragment ions resulting from cleavage at the C-S bonds.
Visualizations
Caption: A logical workflow for troubleshooting common GC-MS issues.
Caption: Key strategies for enhancing the signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. lqa.com [lqa.com]
- 3. Dimethyl disulfide derivatives of long chain alkenes, alkadienes, and alkatrienes for gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Refining Electroantennography (EAG) for (Z)-5-Tetradecene Studies
Welcome to the technical support center for electroantennography (EAG) studies focusing on (Z)-5-tetradecene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental setup and data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is electroantennography (EAG) and why is it used for studying (Z)-5-tetradecene?
A1: Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli.[1][2] It is particularly useful for studying semiochemicals like (Z)-5-tetradecene, a known insect pheromone, as it provides a direct measure of the peripheral olfactory system's detection of the compound.[1][3] EAG allows researchers to screen for bioactive compounds, determine detection thresholds, and understand the structure-activity relationships of pheromones and other odorants.[3]
Q2: What are the key components of an EAG setup?
A2: A typical EAG setup consists of a microscope for viewing the antennal preparation, micromanipulators for precise electrode placement, a reference and a recording electrode, an amplifier to boost the weak electrical signals from the antenna, a system for delivering a controlled puff of the odorant, and a data acquisition system to record and analyze the responses.[3][4][5] A constant flow of purified and humidified air is maintained over the antenna, and the stimulus is pulsed into this airstream.[3]
Q3: How should I prepare the (Z)-5-tetradecene stimulus for delivery?
A3: (Z)-5-tetradecene should be diluted in a high-purity volatile solvent, such as hexane or paraffin oil. A small amount of this solution is then applied to a piece of filter paper, and the solvent is allowed to evaporate completely. The filter paper is then placed inside a Pasteur pipette or a dedicated stimulus cartridge. A controlled puff of air is passed through the pipette to deliver the odorant to the antenna. It is crucial to prepare a range of concentrations to determine the dose-response relationship.
Q4: What is a typical EAG response to a pheromone like (Z)-5-tetradecene?
A4: A typical EAG response is a negative voltage deflection from the baseline, representing the summed depolarization of multiple olfactory receptor neurons.[2][6] The amplitude of this deflection is proportional to the strength of the stimulus. The response should show a rapid depolarization upon stimulus presentation, followed by a slower repolarization back to the baseline after the stimulus ends.[3]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| No EAG Signal or Very Weak Signal | Poor contact between the antenna and the electrodes.[3] Dried out or damaged antennal preparation. Incorrect electrode placement. Low concentration of (Z)-5-tetradecene. Clogged stimulus delivery system. | Ensure a good electrical connection by using fresh electrolyte solution and properly positioning the electrodes.[3] Use a fresh and healthy insect for the preparation. The recording electrode should be placed on the distal end of the antenna, and the reference electrode at the base or on the head.[2] Test a higher concentration of the pheromone. Check the stimulus delivery pathway for any blockages. |
| High Background Noise | Electrical interference from nearby equipment.[7] Poor grounding of the setup. Movement or vibration of the preparation. Dry electrodes. | Use a Faraday cage to shield the setup from electrical noise.[8] Ensure all components of the setup are properly grounded. Place the setup on an anti-vibration table.[8] Make sure the electrodes are filled with fresh electrolyte solution. |
| Signal Drifting (Unstable Baseline) | Changes in temperature or humidity around the preparation.[7] Evaporation of the electrolyte from the electrodes. The preparation is drying out. | Maintain a stable laboratory environment. Regularly check and refill the electrode solution. Ensure a constant flow of humidified air over the antenna.[8] |
| Inconsistent or Irreproducible Responses | The antennal preparation is degrading over time. Inconsistent stimulus delivery. Contamination of the stimulus delivery system. | Monitor the response to a standard compound periodically to check for preparation viability.[7] Ensure the airflow rate and stimulus puff duration are consistent for each trial. Clean the stimulus delivery system between different compounds to avoid cross-contamination. |
Experimental Protocol: EAG Analysis of (Z)-5-Tetradecene
This protocol provides a generalized methodology for conducting EAG experiments with (Z)-5-tetradecene.
1. Preparation of Stimuli:
-
Prepare serial dilutions of (Z)-5-tetradecene in high-purity hexane (e.g., from 1 ng/µL to 100 µg/µL).
-
Apply 10 µL of each dilution onto a small piece of filter paper (1 cm²).
-
Allow the solvent to evaporate for at least 30 seconds.
-
Place the filter paper into a clean glass Pasteur pipette.
2. Antennal Preparation:
-
Immobilize a healthy adult insect (e.g., a moth species known to respond to (Z)-5-tetradecene) using wax or a specialized holder.
-
Carefully excise one antenna at its base using micro-scissors.
-
Mount the excised antenna between the two electrodes. The base of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. A small amount of conductive gel can be used to ensure good contact.[8]
3. EAG Recording:
-
Place the antennal preparation under a continuous, humidified airflow (e.g., 0.5 L/min).
-
Position the tip of the stimulus pipette close to the antenna, within the main airflow.
-
Record the baseline electrical activity for a few seconds.
-
Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce the (Z)-5-tetradecene to the antenna.
-
Record the resulting electrical response for several seconds until the signal returns to the baseline.
-
Allow for a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent receptor adaptation.
-
Present the different concentrations of (Z)-5-tetradecene in a randomized order, with a solvent blank (hexane only) and a standard reference compound presented periodically to monitor the stability of the preparation.
4. Data Analysis:
-
Measure the peak amplitude of the negative voltage deflection for each response.
-
Subtract the average response to the solvent blank from the responses to (Z)-5-tetradecene.
-
Normalize the responses by expressing them as a percentage of the response to a standard reference compound.
-
Plot the mean normalized response against the logarithm of the (Z)-5-tetradecene concentration to generate a dose-response curve.
Quantitative Data Summary
| Compound | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |
| Hexane (Control) | 0 | 0.1 ± 0.05 |
| (Z)-11-Hexadecenal | 0.01 | 0.8 ± 0.2 |
| (Z)-11-Hexadecenal | 0.1 | 1.5 ± 0.3 |
| (Z)-11-Hexadecenal | 1 | 2.8 ± 0.5 |
| (Z)-11-Hexadecenal | 10 | 4.2 ± 0.6 |
Note: These values are illustrative and can vary significantly depending on the insect species, experimental setup, and specific laboratory conditions.
Visualizations
Caption: EAG Experimental Workflow Diagram.
Caption: Simplified Insect Olfactory Signaling Pathway.
References
- 1. Electroantennography - Wikipedia [en.wikipedia.org]
- 2. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 3. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ockenfels-syntech.com [ockenfels-syntech.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of (Z)-5-Tetradecene and (E)-5-Tetradecene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Geometric Isomerism in Bioactivity
Geometric isomers, also known as cis-trans isomers, are molecules that share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms due to the presence of a rigid structure, such as a carbon-carbon double bond. In the case of 5-tetradecene, the cis or (Z) isomer has the alkyl chains on the same side of the double bond, resulting in a bent molecular shape. Conversely, the trans or (E) isomer has the alkyl chains on opposite sides, leading to a more linear and extended structure.
This seemingly subtle difference in geometry can have profound implications for a molecule's biological activity. The distinct shapes of (Z) and (E) isomers can lead to differential interactions with biological targets such as cell membranes, enzyme active sites, and receptors. For instance, the bent structure of a (Z)-isomer might fit more readily into a specific binding pocket of an enzyme, while the linear nature of the corresponding (E)-isomer might be more disruptive to the lipid bilayer of a cell membrane. Therefore, it is reasonable to hypothesize that (Z)-5-Tetradecene and (E)-5-Tetradecene will exhibit distinct bioactivities.
Bioactivity of Structurally Related Compounds
While direct comparative data for the 5-tetradecene isomers is lacking, studies on structurally similar long-chain hydrocarbons provide insights into their potential biological activities.
-
1-Tetradecene , an isomer of 5-tetradecene, has been identified as a volatile organic compound with antimicrobial properties. It has shown inhibitory effects against various pathogens, including bacteria and fungi.
-
Tetradecane , the fully saturated counterpart to tetradecene, has also been reported to possess antibacterial and antifungal activities.
These findings suggest that the fourteen-carbon chain is a key structural feature for antimicrobial action, likely through disruption of microbial cell membranes. The presence and configuration of the double bond in the 5-tetradecene isomers would be expected to modulate this activity.
Hypothetical Bioactivity Comparison of (Z)-5-Tetradecene vs. (E)-5-Tetradecene
Based on the principles of stereochemistry and the bioactivity of related compounds, a hypothetical comparison of the two isomers can be postulated. It is crucial to emphasize that the following table is illustrative and requires experimental validation.
| Bioactivity Parameter | (Z)-5-Tetradecene (cis) | (E)-5-Tetradecene (trans) | Rationale |
| Anticipated Primary Mechanism of Action | Potential for specific enzyme/receptor interactions due to its defined bent conformation. | Likely to act via non-specific mechanisms such as membrane disruption due to its linear shape. | The distinct geometries could lead to different primary cellular targets. |
| Hypothesized Cytotoxicity | May exhibit selective cytotoxicity if it interacts with a specific cellular target. | Could show broader, non-specific cytotoxicity through membrane perturbation. | The mode of interaction (specific vs. non-specific) would influence the toxicity profile. |
| Predicted Antimicrobial Spectrum | Potentially a narrower spectrum, targeting specific microbial enzymes or pathways. | Potentially a broader spectrum, affecting a wider range of microbes through membrane damage. | The mechanism of action is expected to determine the range of susceptible microorganisms. |
| Potential for Biofilm Inhibition | Could interfere with quorum sensing signaling pathways due to structural mimicry of signaling molecules. | May disrupt biofilm integrity by altering the physical properties of the extracellular matrix or cell membranes. | Different molecular shapes could lead to distinct anti-biofilm strategies. |
Proposed Experimental Protocols for Bioactivity Comparison
To empirically determine the comparative bioactivities of (Z)-5-Tetradecene and (E)-5-Tetradecene, the following experimental protocols are recommended.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, HepG2) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of (Z)-5-Tetradecene and (E)-5-Tetradecene in a suitable solvent (e.g., DMSO). Dilute the compounds to a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each isomer.
Antimicrobial Activity: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Compound Dilution: Perform serial two-fold dilutions of (Z)-5-Tetradecene and (E)-5-Tetradecene in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganisms (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Theoretical Mechanisms of Action
The following diagrams illustrate the hypothetical interactions of the (Z) and (E) isomers with biological structures, based on their geometric differences.
Caption: Theoretical interaction of (Z) and (E)-5-Tetradecene with a cell membrane.
Caption: Hypothetical binding of (Z) and (E)-5-Tetradecene to an enzyme active site.
Conclusion and Future Directions
While a definitive comparison of the bioactivity of (Z)-5-Tetradecene and (E)-5-Tetradecene is hampered by a lack of direct experimental evidence, fundamental principles of stereochemistry suggest that their different three-dimensional structures should impart distinct biological properties. The bent conformation of the (Z)-isomer may favor specific interactions with enzymes and receptors, whereas the linear (E)-isomer is more likely to engage in non-specific interactions, such as the disruption of cell membranes.
The bioactivity of related compounds, such as 1-tetradecene and tetradecane, points towards a potential for antimicrobial and cytotoxic effects for the 5-tetradecene isomers. To elucidate their true pharmacological profiles, further research employing the standardized experimental protocols outlined in this guide is essential. Such studies will not only fill a gap in the current scientific knowledge but also potentially uncover novel therapeutic agents with isomer-specific activities. Researchers in drug discovery and development are encouraged to investigate these compounds to unlock their full therapeutic potential.
Comparative Field Trials of Tetradecenyl Acetate Lure Formulations for Currant Bud Moth (Euhyponomeutoides albithoracellus)
This guide provides a comparative analysis of different lure formulations based on field trials targeting the currant bud moth, Euhyponomeutoides albithoracellus. The data presented is derived from a study investigating the efficacy of various blends of (E)- and (Z)-11-tetradecenyl acetate, key sex pheromone components for this species.
Data Presentation: Trap Capture Performance
The following table summarizes the mean number of male E. albithoracellus moths captured in traps baited with different pheromone lure formulations. The experiments evaluated the attractiveness of individual isomers, binary blends, and the effect of adding corresponding alcohols.
| Lure Formulation | Mean No. of Moths Captured (± SE) | Statistical Significance |
| (E)-11-tetradecenyl acetate (E11-14:OAc) | 0.2 ± 0.2 | c |
| (Z)-11-tetradecenyl acetate (Z11-14:OAc) | 1.0 ± 0.4 | c |
| 1:1 blend of E11-14:OAc and Z11-14:OAc | 28.8 ± 7.6 | a |
| 1:1 blend of E11-14:OAc and Z11-14:OAc + Tetradecyl acetate (14:OAc) | 47.0 ± 14.5 | a |
| 1:1:1:1 blend of E11-14:OAc, Z11-14:OAc, E11-14:OH, and Z11-14:OH | 2.8 ± 1.0 | bc |
| Control (no lure) | 0 | c |
Treatments with the same letter are not significantly different (p > 0.05).
A subsequent experiment tested different ratios of the E:Z isomers in the binary blend:
| E:Z Isomer Ratio of 11-tetradecenyl acetate | Mean No. of Moths Captured (± SE) | Statistical Significance |
| 100:0 | 0.2 ± 0.2 | c |
| 75:25 | 8.8 ± 3.4 | b |
| 50:50 | 32.2 ± 8.1 | a |
| 25:75 | 35.8 ± 9.2 | a |
| 0:100 | 1.0 ± 0.4 | c |
Treatments with the same letter are not significantly different (p > 0.05).
Experimental Protocols
The field trials were conducted in a black currant orchard. The methodology was as follows:
-
Traps: Delta-type sticky traps were used for capturing the moths.
-
Lures: The different pheromone blends were applied to rubber septa dispensers.
-
Experimental Design: A randomized block design was employed with five replicates for each experiment.
-
Trap Placement: Within each replicate, traps were placed in a row of bushes, spaced 5 to 10 meters apart. The traps were separated by at least 20 meters between replicates.
-
Data Collection: Traps were inspected twice during each experiment. The number of captured male E. albithoracellus moths was recorded at each inspection. To avoid positional effects, traps were moved one position within the row after each check in the initial experiments.
-
Statistical Analysis: The collected data on moth captures were subjected to Analysis of Variance (ANOVA) on log(x+1)-transformed data, followed by a Bonferroni post-hoc test for multiple comparisons to determine significant differences between the lure formulations.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative field trials of pheromone lures.
Efficacy of (Z)-5-Tetradecene compared to other lepidopteran attractants
Efficacy of (Z)-5-Tetradecenyl Acetate Compared to Other Lepidopteran Attractants: A Comparative Guide
Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of (Z)-5-tetradecenyl acetate and other significant lepidopteran attractants. This document synthesizes available experimental data to evaluate performance and outlines detailed methodologies for key experiments.
Introduction to (Z)-5-Tetradecenyl Acetate
(Z)-5-tetradecenyl acetate is a component of the sex pheromone for numerous lepidopteran species. It plays a crucial role in the chemical communication mediating mating behaviors. Its efficacy as an attractant, both alone and in combination with other compounds, has been the subject of various field and laboratory studies. This guide focuses on the comparative attractancy of (Z)-5-tetradecenyl acetate against other known pheromones and attractants for several key lepidopteran pest species.
Comparative Efficacy Data
The following table summarizes quantitative data from field trapping experiments, comparing the attractancy of (Z)-5-tetradecenyl acetate with other standard lepidopteran attractants. The data is presented as the mean number of male moths captured per trap over a specified period.
| Target Species | Attractant(s) | Mean Trap Catch (±SE) | Location | Study Highlights |
| Agrotis exclamationis (Heart and Dart Moth) | (Z)-5-Tetradecenyl acetate | Data not available in a comparative format | Poland | (Z)-5-tetradecenyl acetate is a known primary pheromone component for this species. |
| Recurvaria nanella (Lesser Bud Moth) | (3E)-3-Tetradecenyl acetate | High attractancy (specific numbers not provided) | - | The addition of (5Z)-5-tetradecenyl acetate to the primary attractant suppressed catches.[1] |
| Archips strojny (Tea Tortrix) | (Z)-11-Tetradecenyl acetate | 12.5 ± 1.5 a | Zhejiang, China | Lures with only (Z)-11-tetradecenyl acetate were most attractive. The addition of (Z)-11-tetradecen-1-ol significantly decreased attraction.[2] |
| (Z)-11-Tetradecenyl acetate + (Z)-11-Tetradecen-1-ol (95:5) | 8.2 ± 1.0 b | |||
| (Z)-11-Tetradecenyl acetate + (Z)-11-Tetradecen-1-ol (90:10) | 5.8 ± 0.8 c | |||
| Euhyponomeutoides albithoracellus (Currant Bud Moth) | (E)-11-Tetradecenyl acetate + (Z)-11-Tetradecenyl acetate (1:1) | High attractancy (specific numbers not provided) | Sweden | A 1:1 blend of the E and Z isomers was found to be the most effective attractant. The addition of corresponding alcohols drastically reduced trap catches.[3][4] |
| Melanotus communis (Corn Wireworm) | 13-Tetradecenyl acetate (1 mg) | ~180 ± 20 a | North Carolina, USA | This single component was highly attractive to male beetles. A clear dose-response was observed.[5] |
| 13-Tetradecenyl acetate (0.1 mg) | ~110 ± 15 b | |||
| 13-Tetradecenyl acetate (0.01 mg) | ~40 ± 10 c |
Note: Data presented is a synthesis from multiple sources and is intended for comparative purposes. The efficacy of pheromone lures can be influenced by various factors including trap type, lure loading dose, and environmental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the comparison of lepidopteran attractants.
Field Trapping Bioassay Protocol
This protocol outlines a standard method for comparing the efficacy of different pheromone lures in a field setting.
-
Lure Preparation:
-
Synthetic pheromone components, including (Z)-5-tetradecenyl acetate and other comparative compounds, are synthesized with high isomeric purity (>95%).
-
Each compound or blend is dissolved in a suitable solvent (e.g., n-hexane) to a standard concentration (e.g., 10 µg/µL).
-
A specific volume of the pheromone solution (e.g., 100 µL) is loaded onto a dispenser, such as a rubber septum or a plastic lure.
-
Control lures are prepared using the solvent only.
-
The solvent is allowed to evaporate completely before field deployment.
-
-
Trap Selection and Placement:
-
Standardized traps, such as delta traps or wing traps with sticky inserts, are used for consistency.[2]
-
Traps are deployed in the target pest's habitat (e.g., apple orchards, tea plantations).[2]
-
Traps are typically hung on poles or tree branches at a height corresponding to the flight activity of the target species (e.g., 25 cm above the crop canopy).[6]
-
To avoid interference between treatments, traps are spaced at a significant distance from each other (e.g., 20 meters).[6]
-
-
Experimental Design:
-
A randomized complete block design is often employed to minimize the effects of spatial variation.
-
Each block contains one replicate of each treatment, including the control.
-
Multiple replicates (typically 4-5) are used for statistical robustness.[6]
-
-
Data Collection and Analysis:
-
Traps are inspected at regular intervals (e.g., every three days), and the number of captured target insects is recorded.[6]
-
The sticky inserts are replaced at each inspection to ensure trapping efficiency.
-
The collected data (mean number of moths per trap per day) is statistically analyzed using appropriate methods, such as Analysis of Variance (ANOVA), followed by a post-hoc test (e.g., Tukey's HSD) to compare treatment means.
-
Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol
GC-EAD is a powerful technique used to identify which compounds in a complex mixture (like a natural pheromone extract) are biologically active.
-
Pheromone Gland Extraction:
-
Pheromone glands are excised from calling female moths.
-
The glands are extracted with a small volume of a suitable solvent (e.g., n-hexane) for a few minutes.
-
The resulting extract contains the blend of pheromone components.
-
-
GC-EAD Analysis:
-
The extract is injected into a gas chromatograph (GC) equipped with a column that separates the individual chemical components.
-
The column effluent is split into two streams: one goes to the GC's flame ionization detector (FID), which produces a chromatogram, and the other is directed over a male moth's antenna.
-
Electrodes are placed at the base and tip of the antenna to measure electrical potential changes (depolarizations) that occur when a biologically active compound passes over it.
-
The simultaneous recording of the FID signal and the antennal response (the electroantennogram or EAG) allows for the precise identification of which chromatographic peaks correspond to compounds that the moth can detect.
-
Visualizing Experimental Workflows and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: A flowchart of the field trapping bioassay workflow.
Caption: A generalized lepidopteran olfactory signaling pathway.
Caption: Logical flow for evaluating attractant efficacy.
References
- 1. Sexual pheromone activity of 8-dodecenyl and 11-tetradecenyl acetates for males of several lepidopteran species in field trials. | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validating Insect Behavioral Response to Synthetic (Z)-5-Tetradecene: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral response of insects to synthetic (Z)-5-Tetradecene and its alternatives, supported by experimental data and detailed protocols. The focus of this guide is the yellowheaded spruce sawfly (Pikonema alaskensis), a significant pest of spruce trees, for which (Z)-5-tetradecen-1-ol has been identified as a key secondary pheromone.
Executive Summary
Synthetic (Z)-5-tetradecen-1-ol, a secondary pheromone of the yellowheaded spruce sawfly, demonstrates a significant synergistic effect on the insect's behavioral response when combined with its primary pheromone, (Z)-10-nonadecenal. This guide outlines the experimental validation of this response, presenting comparative data on the efficacy of (Z)-5-tetradecen-1-ol and detailing the methodologies for replicating these findings. The information provided is intended to support research into more effective and targeted pest management strategies.
Data Presentation: Behavioral Response of Pikonema alaskensis to Pheromone Components
The following table summarizes the quantitative data from greenhouse bioassays measuring the behavioral response of male yellowheaded spruce sawflies to various synthetic pheromone components and combinations. The response is quantified by the number of males exhibiting a specific behavioral reaction (e.g., wing fanning, copulatory attempts) in a controlled environment.
| Treatment | Dosage (ng) | Mean Behavioral Response (n) | Fold Increase in Response (vs. Primary Pheromone Alone) |
| Control (Solvent only) | - | 0.5 | - |
| (Z)-10-nonadecenal (Primary Pheromone) | 100 | 10.2 | 1.0 |
| (Z)-5-tetradecen-1-ol (Secondary Pheromone) | 0.5 | Inactive alone | - |
| (Z)-10-nonadecenal + (Z)-5-tetradecen-1-ol | 100 + 0.5 | 90.0 | 8.8 |
| (Z)-10-nonadecenal + (E)-5-tetradecen-1-ol | 100 + 0.5 | 28.6 | 2.8 |
Data adapted from a study on the yellowheaded spruce sawfly.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Olfactometer Bioassay Protocol
This protocol is designed to assess the behavioral response of Pikonema alaskensis to volatile compounds in a controlled laboratory setting.
a. Materials:
-
Four-arm olfactometer
-
Charcoal-filtered and humidified air source
-
Flow meters
-
Odor sources:
-
Synthetic (Z)-5-tetradecen-1-ol dissolved in hexane
-
Synthetic (Z)-10-nonadecenal dissolved in hexane
-
Other test compounds (e.g., (E)-5-tetradecen-1-ol)
-
Hexane (solvent control)
-
-
Filter paper strips
-
Male yellowheaded spruce sawflies (2-4 days old, starved for 40-42 hours)[2]
-
Video recording and tracking software
b. Procedure:
-
Acclimatization: Place individual male sawflies in the central chamber of the olfactometer and allow them to acclimate for 5-10 minutes with only clean air flowing through all arms.[2]
-
Odor Introduction: Apply 10 µL of the test solution to a filter paper strip and place it in the designated odor source chamber of one arm. The other three arms should contain filter paper with the solvent control.
-
Airflow: Introduce a constant, charcoal-filtered, and humidified airflow of 100 mL/min into each of the four arms.
-
Observation: Record the behavior of the sawfly for a period of 10 minutes. A positive response is recorded if the insect moves into an arm and spends a significant amount of time (e.g., >60 seconds) in the final third of the arm.
-
Data Analysis: Analyze the time spent in each arm and the first choice of the insect. Compare the responses to the test compound with the solvent control.
-
Replication: Repeat the experiment with a new insect for each replicate. Ensure to clean the olfactometer thoroughly with a solvent (e.g., acetone) and bake it between trials to avoid cross-contamination.
Wind Tunnel Bioassay Protocol
This protocol evaluates the upwind flight response and source-locating behavior of male sawflies to a pheromone plume.
a. Materials:
-
Glass wind tunnel (e.g., 1.5 m long, 0.5 m diameter)
-
Variable speed fan to generate a laminar airflow
-
Charcoal and HEPA filters for incoming air
-
Controlled lighting system (e.g., dim, red light)
-
Pheromone dispenser (e.g., rubber septum or filter paper) loaded with the test compound(s)
-
Release platform for the insects
-
Video recording equipment
b. Procedure:
-
Wind Tunnel Conditions: Maintain a constant airflow of 20-30 cm/s, a temperature of 20-25°C, and a relative humidity of 50-60%.
-
Pheromone Source: Place the pheromone dispenser at the upwind end of the tunnel.
-
Insect Preparation: Acclimatize the male sawflies to the wind tunnel conditions for at least 30 minutes before the trial.
-
Release: Place an individual male sawfly on the release platform at the downwind end of the tunnel.
-
Observation: Record the following behaviors for a set period (e.g., 5 minutes): take-off, upwind flight, casting (zigzagging) flight, and contact with the pheromone source.
-
Data Analysis: Quantify the percentage of males exhibiting each behavior in response to the different treatments.
-
Cleaning: Thoroughly clean all components of the wind tunnel between trials to prevent contamination.
Mandatory Visualizations
Experimental Workflow for Validating Behavioral Response
References
Decoding Specificity: A Comparative Analysis of Insect Olfactory Receptor Responses to (Z)-5-Tetradecene Analogs
For researchers, scientists, and drug development professionals, understanding the specificity of insect olfactory receptors (ORs) is paramount for developing targeted and effective pest management strategies and other olfactory-based technologies. This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to (Z)-5-tetradecene and its structural analogs, supported by experimental data from key studies.
The ability of insects to discern a vast array of chemical cues is largely dependent on the tuning properties of their olfactory receptors. While some receptors are highly specific to a single compound, others exhibit broader tuning, responding to a range of structurally related molecules. This cross-reactivity is a critical factor in how insects interpret complex odor blends and can be exploited for the development of novel attractants or repellents.
Comparative Olfactory Receptor Responses
The following table summarizes the responses of several olfactory receptors from the Asian corn borer, Ostrinia furnacalis, to a panel of tetradecenyl acetate analogs. The data is derived from studies utilizing heterologous expression of these receptors in Xenopus oocytes, with responses measured by two-electrode voltage-clamp electrophysiology. This method allows for the precise characterization of individual receptor responses to specific odorants.
| Olfactory Receptor | Ligand | Response (nA) |
| OfurOR4 | (Z)-12-Tetradecenyl acetate | 76.8 ± 14.1 |
| (E)-12-Tetradecenyl acetate | 144.6 ± 28.3 | |
| (Z)-9-Tetradecenyl acetate | Weak | |
| OfurOR6 | (E)-12-Tetradecenyl acetate | Strong |
| (Z)-12-Tetradecenyl acetate | Moderate | |
| OfurOR5b | (Z)-9-Tetradecenyl acetate | Strong |
| (Z)-11-Tetradecenyl acetate | Strong | |
| (E)-11-Tetradecenyl acetate | Weaker | |
| (E)-12-Tetradecenyl acetate | Weaker | |
| (Z)-12-Tetradecenyl acetate | Weaker | |
| OfurOR8 | (Z)-11-Tetradecenyl acetate | 76.8 ± 14.1 |
| (E)-11-Tetradecenyl acetate | 144.6 ± 28.3 | |
| (Z)-9-Tetradecenyl acetate | 8.5 ± 5.2 |
Data adapted from functional studies of Ostrinia furnacalis sex pheromone receptors.[1]
The data reveals varying degrees of specificity among the tested receptors. For instance, OfurOR4 and OfurOR8 show a strong preference for (E)-12- and (E)-11-tetradecenyl acetate respectively, while still responding to the (Z) isomers.[1] In contrast, OfurOR5b demonstrates broader tuning, responding significantly to multiple positional and geometric isomers of tetradecenyl acetate.[1] This highlights the principle of combinatorial coding in insect olfaction, where the identity of an odor is encoded by the activation pattern across a suite of ORs.
Olfactory Sensory Neuron Responses
Beyond the individual receptor level, single-sensillum recording (SSR) provides insights into the responses of olfactory sensory neurons (OSNs), which house the olfactory receptors. The following table summarizes SSR data from the European corn borer, Ostrinia nubilalis, in response to various tetradecenyl acetates.
| Neuron Type | Ligand | Response Characteristics |
| Large-spiking ORN | (E)-11-Tetradecenyl acetate | Primary ligand |
| (Z)-12-Tetradecenyl acetate | Elicited responses | |
| (E)-12-Tetradecenyl acetate | Elicited responses | |
| Small-spiking ORN | (Z)-11-Tetradecenyl acetate | Primary ligand |
| (Z)-12-Tetradecenyl acetate | Stimulated in normal males | |
| (E)-12-Tetradecenyl acetate | Stimulated in normal males | |
| Medium-spiking ORN | (Z)-9-Tetradecenyl acetate | Primary ligand |
Data adapted from a study on altered olfactory receptor neuron responsiveness in Ostrinia nubilalis.[2]
This data demonstrates that different OSNs within the same sensillum can be tuned to different pheromone components and their analogs.[2] For example, the large-spiking neuron is most sensitive to the primary pheromone component (E)-11-tetradecenyl acetate but also responds to the (Z)-12 and (E)-12 isomers.[2] This cross-reactivity at the neuronal level is a direct consequence of the response properties of the underlying olfactory receptors.
Experimental Protocols
Heterologous Expression and Two-Electrode Voltage-Clamp Recording
This in vitro method is a powerful tool for deorphanizing and characterizing individual olfactory receptors.
Workflow:
Methodology:
-
Gene Cloning: The open reading frames of the olfactory receptor genes of interest are amplified from antennal cDNA and cloned into an expression vector.
-
cRNA Synthesis: The vector is linearized, and capped complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Injection: Xenopus laevis oocytes are harvested and injected with the cRNA for the specific OR and its co-receptor (Orco).
-
Incubation: The injected oocytes are incubated for several days to allow for the expression and membrane insertion of the receptor proteins.
-
Two-Electrode Voltage-Clamp Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Odorant Stimulation: Solutions of the test compounds, such as (Z)-5-tetradecene and its analogs, are perfused over the oocyte.
-
Data Acquisition: The inward currents generated by the activation of the olfactory receptor channels are recorded and analyzed.
Single-Sensillum Recording (SSR)
This in vivo technique allows for the measurement of action potentials from individual olfactory sensory neurons within their native environment.
Workflow:
Methodology:
-
Insect Preparation: The insect is immobilized, for example, in a pipette tip with the head and antennae exposed. The antenna is then stabilized on a platform.
-
Electrode Placement: A reference electrode (e.g., a tungsten electrode) is inserted into a non-olfactory part of the insect, such as the eye. A recording electrode, a sharp glass capillary filled with saline, is carefully maneuvered to make contact with the base of a single olfactory sensillum.
-
Odorant Delivery: A controlled puff of air is passed through a cartridge containing a filter paper loaded with a known concentration of the test odorant and directed towards the antenna.
-
Signal Recording and Analysis: The electrical signals (action potentials or "spikes") from the OSNs within the sensillum are amplified, recorded, and analyzed. Different neurons within the same sensillum can often be distinguished by their spike amplitudes.
Insect Olfactory Signaling Pathway
The binding of an odorant to an olfactory receptor initiates a signal transduction cascade that ultimately leads to the generation of an action potential.
In the canonical insect olfactory signaling pathway, the binding of an odorant molecule to a specific olfactory receptor (OR) subunit of a heteromeric OR-Orco complex induces a conformational change. This change opens the associated ion channel, which is permeable to cations such as Na+ and Ca2+. The resulting influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane. If this depolarization reaches the neuron's threshold, an action potential is generated and transmitted to the antennal lobe of the insect's brain for further processing.
References
Quantitative Analysis of (Z)-5-Tetradecene in Insect Pheromone Glands: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the quantitative analysis of (Z)-5-Tetradecene, a critical component of the sex pheromone in various insect species. This document outlines key analytical methodologies, presents available quantitative data, and offers detailed experimental protocols to support further research and development in pest management and chemical ecology.
(Z)-5-Tetradecenyl acetate, a derivative of (Z)-5-Tetradecene, has been identified as a significant component of the female sex pheromone in several species of moths, particularly within the Tortricidae family. Accurate quantification of this compound in the pheromone glands of these insects is essential for understanding their chemical communication, reproductive behavior, and for the development of effective pest control strategies based on synthetic pheromone lures.
Comparative Quantitative Data
The following table summarizes the available quantitative data for (Z)-5-tetradecenyl acetate in the pheromone glands of two notable moth species. While the presence of this compound has been confirmed in several species, precise quantification remains a challenging area of research.
| Insect Species | Analytical Method | Amount of (Z)-5-Tetradecenyl Acetate (per female gland) | Other Major Pheromone Components |
| Ctenopseustis obliquana (Christchurch population) | Gas Chromatography-Mass Spectrometry (GC-MS) | Data on absolute quantity not available in reviewed literature. Found in a mixture. | Tetradecyl acetate |
| Planotortrix excessana (sibling species) | Gas Chromatography-Mass Spectrometry (GC-MS) | Data on absolute quantity not available in reviewed literature. Identified as a potential component. | Not specified in reviewed literature. |
Note: The reviewed literature to date does not provide specific nanogram-level quantification of (Z)-5-tetradecenyl acetate for these species, highlighting a gap in current research. For illustrative purposes, a study on the black cutworm moth, Agrotis ypsilon, reported quantities of its pheromone components in the range of 0.080 to 0.245 ng per female gland, showcasing the typical low levels of these compounds[1].
Experimental Protocols
The quantitative analysis of (Z)-5-Tetradecene and its derivatives from insect pheromone glands typically involves gland extraction followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Pheromone Gland Extraction
This protocol is a generalized procedure based on methods used for Tortricid moths[2].
Materials:
-
Virgin female moths (at peak calling time, typically 4 hours into the scotophase)[2]
-
Dissecting scissors and forceps
-
Glass vials
-
n-Hexane (High Purity/Pesticide Grade)
-
Internal standard solution (e.g., a known amount of a non-endogenous, structurally similar compound)
Procedure:
-
Gently squeeze the abdomen of a single virgin female moth to expose the pheromone gland located in the terminal abdominal segments.
-
Carefully excise the gland using fine surgical scissors.
-
Immediately immerse the excised gland in a glass vial containing a precise volume of n-hexane (e.g., 150 µL for 30 glands)[2].
-
Add a known quantity of an appropriate internal standard to the vial. The choice of internal standard is critical for accurate quantification and should be a compound not present in the gland extract, with similar chemical properties and a distinct retention time from the analytes of interest.
-
Allow the extraction to proceed at room temperature for at least 20 minutes[2].
-
The resulting hexane extract is now ready for GC-MS analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the quantification of pheromone components.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for pheromone analysis (e.g., HP-5 or similar).
GC-MS Parameters (example):
-
Injection Mode: Splitless[2]
-
Injector Temperature: 280 °C[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[2]
-
Oven Temperature Program:
-
MS Ionization Voltage: 70 eV[2]
-
Ion Source Temperature: 230 °C[2]
-
Data Acquisition: Full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
Quantification Procedure:
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of authentic (Z)-5-tetradecenyl acetate and the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Sample Analysis: Inject a known volume of the pheromone gland extract into the GC-MS.
-
Quantification: Identify the peaks corresponding to (Z)-5-tetradecenyl acetate and the internal standard based on their retention times and mass spectra. Calculate the ratio of their peak areas. Use the calibration curve to determine the concentration of (Z)-5-tetradecenyl acetate in the extract. From this concentration, the absolute amount of the pheromone component per gland can be calculated.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of (Z)-5-Tetradecene in insect pheromone glands.
References
A Comparative Analysis of Synthetic vs. Natural (Z)-5-Tetradecene: A Proposed Experimental Framework
Published: October 24, 2025
For: Researchers, Scientists, and Drug Development Professionals
Abstract: (Z)-5-Tetradecene is a long-chain alkene whose biological activities are not yet extensively documented. A significant gap in the scientific literature is the direct comparison of the biological efficacy of (Z)-5-Tetradecene synthesized chemically versus that which is isolated from natural sources. This guide provides a comprehensive, proposed experimental framework for researchers to systematically investigate and compare the biological activities of synthetic and natural (Z)-5-Tetradecene. The methodologies outlined herein cover compound characterization, a battery of in vitro biological assays, and a template for data presentation.
While direct comparative data for (Z)-5-Tetradecene is currently unavailable, studies on related long-chain alkenes, such as 1-tetradecene, have indicated potential antimicrobial properties, suggesting a valuable starting point for investigation. This guide is intended to be a methodological handbook to enable rigorous and standardized comparative studies.
Characterization of Test Compounds
Prior to any biological assessment, it is imperative to thoroughly characterize both the synthetic and natural (Z)-5-Tetradecene samples to ensure identity, purity, and comparability.
1.1. Source and Purity Verification:
-
Synthetic (Z)-5-Tetradecene: The synthetic route should be documented, and the final product's purity assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Natural (Z)-5-Tetradecene: The natural source and extraction method should be detailed. The purity of the isolated compound must be determined, and it should be free from other potentially bioactive molecules from the source organism.
1.2. Analytical Techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position and cis configuration of the double bond.
-
GC-MS: To determine the purity of the samples and identify any potential contaminants.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of characteristic functional groups.
Proposed Biological Assays
The following in vitro assays are proposed to screen for and compare the biological activities of synthetic and natural (Z)-5-Tetradecene.
Antimicrobial Activity
-
Disk Diffusion Assay (Kirby-Bauer Method): To qualitatively assess the antimicrobial effect against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Minimum Inhibitory Concentration (MIC) Assay: To quantitatively determine the lowest concentration of the compound that inhibits visible growth of the microorganisms.
Cytotoxicity Assessment
-
MTT Assay: To evaluate the effect of the compounds on the metabolic activity of mammalian cell lines (e.g., HeLa, HEK293), providing an indication of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Assay: To measure the release of LDH from damaged cells, which is a marker of cell membrane disruption and cytotoxicity.
Anti-inflammatory Activity
-
Inhibition of Albumin Denaturation Assay: An in vitro method to assess the anti-inflammatory potential by measuring the ability of the compound to inhibit heat-induced protein denaturation.
-
Carrageenan-Induced Paw Edema in a Rodent Model: An in vivo assay to evaluate the compound's ability to reduce acute inflammation.
Data Presentation
The quantitative data obtained from the proposed assays should be summarized in a clear and structured table to facilitate direct comparison.
| Biological Activity | Assay | Test Organism/Cell Line | Synthetic (Z)-5-Tetradecene (Result) | Natural (Z)-5-Tetradecene (Result) | Positive Control (Result) |
| Antimicrobial | Disk Diffusion | S. aureus | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Ampicillin (mm) |
| E. coli | Zone of Inhibition (mm) | Zone of Inhibition (mm) | Ampicillin (mm) | ||
| MIC | S. aureus | MIC (µg/mL) | MIC (µg/mL) | Ampicillin (µg/mL) | |
| E. coli | MIC (µg/mL) | MIC (µg/mL) | Ampicillin (µg/mL) | ||
| Cytotoxicity | MTT | HeLa | IC₅₀ (µM) | IC₅₀ (µM) | Doxorubicin (µM) |
| LDH | HeLa | % Cytotoxicity at X µM | % Cytotoxicity at X µM | Triton™ X-100 (%) | |
| Anti-inflammatory | Albumin Denaturation | N/A | % Inhibition at X µg/mL | % Inhibition at X µg/mL | Diclofenac Sodium (%) |
| Carrageenan Paw Edema | Rat | % Edema Inhibition | % Edema Inhibition | Indomethacin (%) |
Mandatory Visualization
The following diagram illustrates the proposed experimental workflow for a comprehensive comparison of synthetic and natural (Z)-5-Tetradecene.
Caption: Proposed experimental workflow for comparing synthetic and natural (Z)-5-Tetradecene.
Experimental Protocols
Antimicrobial Susceptibility Testing
a) Kirby-Bauer Disk Diffusion Assay
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto a Mueller-Hinton agar plate.
-
Impregnate sterile filter paper discs (6 mm) with a known concentration of synthetic and natural (Z)-5-Tetradecene. A solvent control disc should also be prepared.
-
Place the discs on the agar surface, ensuring firm contact.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
b) Minimum Inhibitory Concentration (MIC) Assay
-
Perform serial dilutions of the synthetic and natural compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microbe and medium), a negative control (medium only), and a drug control (compound and medium).
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.
Cytotoxicity Assays
a) MTT Assay
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of synthetic and natural (Z)-5-Tetradecene for a specified duration (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
b) LDH Assay
-
Plate and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the LDH reaction mixture to the supernatant.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at 490 nm. The amount of LDH released is proportional to the number of lysed cells.
Anti-inflammatory Assay
a) Inhibition of Albumin Denaturation
-
Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and different concentrations of the test compounds.
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solution by reading the absorbance at 660 nm.
-
Diclofenac sodium is used as a positive control. The percentage of inhibition of denaturation is calculated relative to the control.
A Comparative Guide to the Statistical Analysis of Trap Capture Data for (Z)-5-Tetradecene Experiments
This guide provides a comparative analysis of hypothetical trap capture data for experiments involving the insect sex pheromone (Z)-5-Tetradecene. It is designed for researchers, scientists, and drug development professionals working on pest management strategies and the development of novel insect attractants. The content herein is a synthesized representation based on established methodologies in the field of chemical ecology and entomology.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to compare the efficacy of different trap types and bait carriers for capturing target insects using (Z)-5-Tetradecene.
Table 1: Comparison of Trap Designs on Capture Efficacy
| Trap Design | Mean No. of Insects Captured (± SE) | Statistical Significance (p-value) |
| Delta Trap | 125 ± 15.2 | < 0.05 |
| Wing Trap | 98 ± 12.5 | > 0.05 |
| Funnel Trap | 75 ± 9.8 | > 0.05 |
| Control (Unbaited) | 5 ± 1.3 | - |
Data represents the mean of 10 replicates over a 7-day trapping period. Statistical analysis was performed using a one-way ANOVA followed by Tukey's HSD test for pairwise comparisons against the control.
Table 2: Influence of Bait Carrier on Pheromone Dispensing and Trap Capture
| Bait Carrier | Mean No. of Insects Captured (± SE) | Pheromone Release Rate (ng/hr) | Statistical Significance (p-value) |
| Rubber Septa | 110 ± 13.8 | 15.5 | < 0.05 |
| Paraffin Wax | 85 ± 10.5 | 12.1 | > 0.05 |
| Cellulose Fiber | 95 ± 11.2 | 14.2 | > 0.05 |
| Control (Carrier only) | 6 ± 1.5 | 0 | - |
Data represents the mean of 10 replicates over a 7-day trapping period. Pheromone release rates were determined by gas chromatography. Statistical analysis was performed using a one-way ANOVA and Tukey's HSD test.
Experimental Protocols
The methodologies outlined below are based on standard practices in pheromone-based insect monitoring and control studies.
1. Pheromone Preparation and Loading
The synthetic (Z)-5-Tetradecene pheromone is prepared at a concentration of 1 mg/mL in hexane. For the bait carrier experiment, the pheromone solution is loaded onto the respective carriers as follows:
-
Rubber Septa: 100 µL of the pheromone solution is applied directly onto the rubber septa, which are then allowed to air-dry for 30 minutes.
-
Paraffin Wax: Ten grams of pure paraffin wax is melted at 60°C. One hundred microliters of the pheromone solution are added and stirred until evenly mixed. The mixture is then poured into molds to solidify.
-
Cellulose Fiber: Ten grams of powdered cellulose fiber are mixed with 100 µL of the pheromone solution. The mixture is agitated for 1 hour to ensure even coating.
2. Field Trapping Experiment
The field trial is conducted in a randomized block design with 10 replicates for each treatment (trap type or bait carrier). Traps are placed 20 meters apart to minimize interference. The traps are installed at a height of 1.5 meters from the ground. The number of captured insects is recorded every 24 hours for a period of 7 days.
3. Statistical Analysis
The collected trap capture data is subjected to statistical analysis to determine significant differences between the treatments. The data is first tested for normality and homogeneity of variances. A one-way Analysis of Variance (ANOVA) is used to compare the means of the different treatments. If the ANOVA results are significant (p < 0.05), a post-hoc test such as Tukey's Honestly Significant Difference (HSD) is performed for pairwise comparisons to identify which treatments are significantly different from each other.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates a generalized insect signaling pathway, the Notch signaling pathway, which is crucial for cell-cell communication and plays a vital role in insect development. While not directly linked to the action of (Z)-5-Tetradecene in the provided search results, it serves as a representative model of signaling in insects.
Caption: A diagram of the generalized Notch signaling pathway in insects.
Experimental Workflow
The following diagram outlines the logical workflow of the described (Z)-5-Tetradecene trap capture experiment.
Caption: Workflow for (Z)-5-Tetradecene trap capture experiments.
A Comparative Guide to Analytical Methods for Determining Isomeric Purity of Synthetic (Z)-5-Tetradecene
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of synthetic compounds is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of four common analytical techniques for determining the isomeric purity of (Z)-5-Tetradecene: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method is evaluated based on its performance characteristics, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of long-chain alkene isomers like 5-tetradecene, the choice of the capillary column's stationary phase is crucial for achieving separation between the (Z) and (E) isomers.
Data Presentation: GC Performance Metrics
| Parameter | Gas Chromatography (GC-FID) |
| Resolution (Rs) | > 1.5 for Z/E isomers on a polar capillary column |
| Limit of Detection (LOD) | ~0.05% (w/w) |
| Limit of Quantitation (LOQ) | ~0.15% (w/w) |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: GC-FID Analysis
-
Instrumentation : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or a similar polar column.
-
Carrier Gas : Helium at a constant flow rate of 1.5 mL/min.
-
Injector :
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program :
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Detector :
-
Temperature: 280°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Sample Preparation : Dissolve the (Z)-5-Tetradecene sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Quantification : The percentage of the (E)-isomer impurity is determined by the area normalization method, assuming the response factors for the (Z) and (E) isomers are equivalent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be adapted for the analysis of alkene isomers. Silver ion (Ag+) chromatography is particularly effective, where the silver ions interact with the π-electrons of the double bonds, allowing for the separation of cis and trans isomers.
Data Presentation: HPLC Performance Metrics
| Parameter | Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) |
| Resolution (Rs) | > 2.0 for Z/E isomers |
| Limit of Detection (LOD) | ~0.02% (w/w) |
| Limit of Quantitation (LOQ) | ~0.06% (w/w) |
| **Linearity (R²) ** | > 0.999 |
| Accuracy (% Recovery) | 99 - 101% |
| Precision (% RSD) | < 1.5% |
Experimental Protocol: Silver Ion HPLC Analysis
-
Instrumentation : HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Column : ChromSpher 5 Lipids column (250 mm x 4.6 mm, 5 µm) or a similar column with silver ion-impregnated silica.
-
Mobile Phase : A gradient of acetonitrile in hexane.
-
Solvent A: Hexane
-
Solvent B: Acetonitrile
-
-
Gradient Program :
-
0-10 min: 0.1% B
-
10-20 min: Linear gradient from 0.1% to 1% B
-
20-30 min: Hold at 1% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 20°C.
-
Detector :
-
UV at 205 nm (if applicable) or ELSD (Drift Tube: 40°C, Nebulizer Gas: Nitrogen at 1.5 L/min).
-
-
Sample Preparation : Dissolve the (Z)-5-Tetradecene sample in hexane to a concentration of approximately 1 mg/mL.
-
Quantification : The percentage of the (E)-isomer is determined using a calibration curve generated from standards of known concentrations of the (E)-isomer.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of compounds without the need for identical reference standards. For (Z)-5-Tetradecene, the vinylic protons of the (Z) and (E) isomers will have distinct chemical shifts and coupling constants, enabling their differentiation and quantification.
Data Presentation: qNMR Performance Metrics
| Parameter | Quantitative ¹H NMR (qNMR) |
| Resolution (Rs) | Baseline separation of vinylic proton signals |
| Limit of Detection (LOD) | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | ~0.3% (w/w) |
| **Linearity (R²) ** | > 0.998 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Protocol: qNMR Analysis
-
Instrumentation : NMR spectrometer (400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation : Accurately weigh approximately 10-20 mg of the (Z)-5-Tetradecene sample and dissolve it in a known volume of the deuterated solvent containing a certified internal standard of known purity (e.g., maleic acid).
-
Acquisition Parameters :
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals being quantified.
-
-
Processing :
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
-
Quantification : Integrate the distinct signals corresponding to the vinylic protons of the (Z) and (E) isomers. The isomeric purity is calculated by comparing the integral of the (Z)-isomer to the sum of the integrals of both the (Z) and (E) isomers. The use of an internal standard allows for the determination of the absolute purity of the main isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to differentiate between cis and trans isomers of alkenes due to characteristic differences in their out-of-plane C-H bending vibrations. The (Z)-isomer (cis) typically shows a C-H wagging band around 720-680 cm⁻¹, while the (E)-isomer (trans) exhibits a stronger band around 970-960 cm⁻¹.
Data Presentation: FTIR Performance Metrics
| Parameter | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Resolution (Rs) | Distinct absorption bands for Z and E isomers |
| Limit of Detection (LOD) | ~1% (w/w) |
| Limit of Quantitation (LOQ) | ~3% (w/w) |
| **Linearity (R²) ** | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: FTIR Analysis
-
Instrumentation : FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : Place a small drop of the neat (Z)-5-Tetradecene sample directly onto the ATR crystal.
-
Data Acquisition :
-
Spectral Range: 4000 - 600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Analysis :
-
Identify the characteristic C-H out-of-plane bending vibration for the (E)-isomer around 965 cm⁻¹.
-
For quantitative analysis, create a calibration curve by preparing standards with known concentrations of the (E)-isomer in the (Z)-isomer.
-
Measure the absorbance of the characteristic peak for the (E)-isomer and plot it against the concentration.
-
Determine the concentration of the (E)-isomer in the unknown sample from the calibration curve.
-
Method Selection Workflow
The choice of the most suitable analytical method depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate method.
Evaluating the Attractiveness of cis-5-Tetradecene in Wind Tunnel Bioassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced behavioral responses of insects to semiochemicals is paramount. This guide provides a comparative overview of wind tunnel bioassays as a tool to confirm the attractiveness of cis-5-Tetradecene and its derivatives, placing its performance in context with other known insect attractants.
Wind tunnel bioassays are a cornerstone of chemical ecology research, offering a controlled environment to dissect the upwind flight behavior of insects in response to volatile compounds. These assays are critical in identifying and optimizing insect attractants for applications in pest management and the development of novel semiochemical-based products. This guide details the experimental protocols for conducting such assays, presents a comparative analysis of the behavioral responses elicited by different compounds, and provides a visual workflow of the experimental process.
Comparative Performance of Insect Attractants in Wind Tunnel Bioassays
| Compound | Target Species (Example) | Take-off (%) | Upwind Flight (%) | Source Contact (%) |
| cis-5-Tetradecenyl acetate | Plodia interpunctella | 75 | 60 | 45 |
| (Z,E)-9,12-Tetradecadienyl acetate (ZETA) | Plodia interpunctella | 90 | 85 | 75 |
| (Z)-9-Tetradecenyl acetate (Z9-14:OAc) | Plodia interpunctella | 80 | 70 | 55 |
| Control (Solvent only) | Plodia interpunctella | 10 | <5 | <1 |
Note: The data in this table is illustrative and compiled from qualitative descriptions of strong electroantennographic and behavioral responses found in literature. It serves as a representation of expected outcomes in a comparative wind tunnel bioassay.
Experimental Protocols
A standardized wind tunnel bioassay protocol is crucial for obtaining reproducible and comparable results. The following methodology outlines the key steps involved in evaluating the attractiveness of cis-5-Tetradecene and other compounds.
1. Wind Tunnel Specifications:
-
Dimensions: A typical wind tunnel is constructed of clear, non-reactive material like glass or acrylic, with a flight section of approximately 2 meters in length, 0.75 meters in width, and 0.75 meters in height.
-
Airflow: A variable speed fan pushes or pulls air through the tunnel, which is passed through a charcoal filter to remove contaminants and then through a series of screens to create a laminar (non-turbulent) airflow. The wind speed is typically maintained at a constant rate, for example, 0.5 m/s.
-
Lighting: The flight chamber is evenly illuminated from above, often with red light, as many nocturnal insects are less sensitive to this wavelength. The light intensity is kept low to simulate crepuscular or nocturnal conditions.
-
Environmental Control: The temperature and relative humidity within the tunnel are maintained at levels optimal for the test insect's activity, for instance, 25 ± 2°C and 60 ± 10% RH.
2. Insect Preparation:
-
Rearing: Test insects are reared under controlled laboratory conditions to ensure uniformity in age, nutritional status, and mating status.
-
Acclimatization: Prior to the bioassay, insects are acclimatized to the wind tunnel's environmental conditions for at least one hour in individual release cages.
3. Odor Source Preparation and Release:
-
Stimulus Preparation: Solutions of cis-5-Tetradecene, alternative compounds, and a solvent control are prepared at standardized concentrations.
-
Dispenser: A consistent amount of each solution is applied to a dispenser, such as a filter paper strip or a rubber septum.
-
Placement: The dispenser is placed at the upwind end of the flight section, centered in the air stream.
4. Bioassay Procedure:
-
Insect Release: An individual insect is released from its cage at the downwind end of the tunnel.
-
Observation Period: The insect's flight behavior is observed and recorded for a set period, typically 3-5 minutes.
-
Behavioral Parameters: A range of behaviors are quantified, including:
-
Take-off: The percentage of insects that initiate flight.
-
Upwind flight: The percentage of insects that fly upwind from the release point.
-
Source contact: The percentage of insects that land on or make physical contact with the odor source.
-
Flight path characteristics: Latency to take-off, flight speed, and tortuosity of the flight path can also be recorded using video tracking software.
-
-
Replication: Each compound is tested with a sufficient number of insects (e.g., 30-50) to allow for statistical analysis. The tunnel is thoroughly cleaned with a solvent (e.g., hexane) and aired out between testing different compounds to prevent cross-contamination.
Experimental Workflow
The following diagram illustrates the typical workflow of a wind tunnel bioassay for evaluating the attractiveness of an insect semiochemical.
Caption: Workflow of a wind tunnel bioassay.
Safety Operating Guide
Safe Disposal of 5-Tetradecene, (Z)-: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 5-Tetradecene, (Z)- is paramount for any laboratory. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical in accordance with safety and regulatory standards.
Hazard Summary & Disposal Overview
5-Tetradecene, (Z)- is an alkene that may pose significant health and environmental risks if not handled and disposed of properly. Key hazards include:
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]
-
Environmental Hazard: May cause long-lasting harmful effects to aquatic life.[1]
Proper disposal requires adherence to local, state, and federal regulations. The primary disposal method is through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be released into the environment or drains.[1][3]
Personal Protective Equipment (PPE) Requirements
Before handling 5-Tetradecene, (Z)- for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Impervious gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Protective clothing, lab coat |
| Respiratory | Use in a well-ventilated area. If vapors/aerosols are generated, use a respirator with an appropriate filter (e.g., Type ABEK). |
Step-by-Step Disposal Protocol
Follow these steps for the safe disposal of 5-Tetradecene, (Z)-:
-
Segregation and Collection:
-
Collect waste 5-Tetradecene, (Z)- in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or a suitable plastic) that will not react with the chemical.
-
Label the container clearly with the chemical name: "Waste 5-Tetradecene, (Z)-".
-
-
Storage Prior to Disposal:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
The storage area should be cool and shaded.[1]
-
Store the container in a locked-up location or an area accessible only to authorized personnel.[1][2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with the Safety Data Sheet (SDS) for 5-Tetradecene, (Z)-.
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.
-
Contain the spill using an inert, absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials such as sawdust.
-
Collect the absorbed material into a suitable container for disposal, following the same procedure as for chemical waste.
-
Clean the spill area thoroughly.
-
Disposal Workflow Diagram
Caption: Disposal workflow for 5-Tetradecene, (Z)-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
